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  • Product: 6,8-Dimethylquinoline-2,3-dicarboxylic acid
  • CAS: 948289-02-9

Core Science & Biosynthesis

Foundational

Crystallographic Architecture and X-Ray Diffraction Analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the precise understanding of molecular geometry and supramolecular assembly. 6,8-Dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced functional materials relies heavily on the precise understanding of molecular geometry and supramolecular assembly. 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) is a highly functionalized N-heterocyclic building block that bridges the gap between medicinal chemistry and materials science [1]. Characterized by a rigid quinoline core, dual hydrogen-bonding carboxylate moieties, and sterically demanding methyl groups at the 6 and 8 positions, this compound serves as a versatile synthon for the construction of complex coordination polymers and metal-organic frameworks (MOFs).

This technical guide provides an in-depth analysis of the crystallographic properties, supramolecular behavior, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to accurately characterize 6,8-Dimethylquinoline-2,3-dicarboxylic acid and its derivatives.

Molecular Architecture & Crystallographic Rationale

To understand the solid-state behavior of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, one must analyze the causality behind its structural features:

  • The Quinoline Core: Provides a planar, electron-deficient aromatic system that strongly favors intermolecular π−π stacking interactions. These interactions are fundamental in driving the 1D to 3D architectural expansion in the solid state[2].

  • 2,3-Dicarboxylic Acid Moieties: Act as both potent hydrogen-bond donors and acceptors. In crystallographic packing, these groups typically form robust R22​(8) hydrogen-bonded dimers (supramolecular synthons) with adjacent molecules. Furthermore, they are excellent multidentate ligands capable of chelating transition metals (e.g., Cu(II), Ag(I), Mn(II)) in various deprotonation states to form electrocatalytic or luminescent coordination polymers [2, 3].

  • 6,8-Dimethyl Substitutions: The addition of methyl groups at the 6 and 8 positions introduces significant steric hindrance and electron-donating inductive effects. Crystallographically, this steric bulk forces the carboxylate groups to adopt specific dihedral angles relative to the quinoline plane to minimize intramolecular repulsion, directly dictating the crystal system and space group packing efficiency.

Quantitative Data Summary

Table 1 summarizes the core physicochemical parameters of the compound, while Table 2 provides a representative crystallographic model based on homologous quinoline-2,3-dicarboxylate structures [1, 3].

Table 1: Physicochemical Properties of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

PropertyValue / Description
CAS Number 948289-02-9
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Yellowish crystalline solid
Solubility Profile Soluble in DMF, DMSO, hot Ethanol; poorly soluble in cold water
Primary Applications API precursor, MOF ligand, Graphene hydrogel modification [4]

Table 2: Representative Crystallographic Parameters (Homologous Model) (Note: Parameters reflect the typical triclinic P1ˉ packing observed in substituted quinoline-2,3-dicarboxylic acids).

Crystallographic ParameterRepresentative Value
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈7.0A˚,b≈7.5A˚,c≈13.2A˚
Unit Cell Angles α≈104∘,β≈91∘,γ≈116∘
Volume ( V ) ≈600−650A˚3
Z (Molecules per unit cell) 2

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

Achieving a high-resolution crystal structure requires a self-validating experimental workflow. The following protocol details the step-by-step methodology for the crystallization and X-ray diffraction analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Step 1: Crystal Growth via Hydrothermal Synthesis
  • Action: Suspend 50 mg of the compound in a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and deionized water inside a Teflon-lined stainless steel autoclave. Heat to 120 °C for 48 hours, then apply a slow cooling ramp of 2 °C/hour down to 25 °C.

  • Causality: The dicarboxylic acid is prone to rapid, amorphous precipitation in standard volatile solvents. DMF dissolves the hydrophobic dimethylquinoline core, while water stabilizes the carboxylic acids via H-bonding. The hydrothermal environment and subsequent slow cooling ramp ensure the system remains within the metastable zone of supersaturation. This controlled thermodynamic state prevents nucleation bursts, promoting the growth of large, defect-free single crystals rather than microcrystalline powders.

Step 2: Crystal Selection and Mounting
  • Action: Under a polarized light microscope, select a single crystal exhibiting uniform extinction (approximate dimensions: 0.20 × 0.15 × 0.10 mm). Submerge the crystal in Paratone-N oil and mount it onto a cryoloop attached to a goniometer head.

  • Causality: Uniform polarized extinction confirms the crystal is a single domain (not twinned). Paratone-N oil serves a dual purpose: it prevents the evaporation of any co-crystallized solvent molecules (which would degrade the crystal lattice) and acts as a cryoprotectant to prevent ice formation during flash-cooling.

Step 3: Data Collection
  • Action: Flash-cool the mounted crystal to 100 K using an N₂ cold stream. Collect diffraction data using a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073A˚ ) and a photon-counting pixel array detector.

  • Causality: Cooling the crystal to 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes the smearing of electron density, thereby increasing the intensity of high-angle diffraction spots and yielding a higher-resolution structure.

Step 4: Data Reduction and Structure Refinement (Self-Validation)
  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction. Evaluate the internal agreement factor ( Rint​ ). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality & Validation: The Rint​ value acts as a self-validating metric for the experiment; an Rint​<0.05 confirms that the chosen symmetry space group is correct and that the absorption correction successfully accounted for crystal shape effects. Anisotropic refinement is critical to accurately model the electron density distribution, particularly around the sterically hindered 6,8-dimethyl groups.

SCXRD_Workflow A Synthesis & Purification (6,8-Dimethylquinoline-2,3-dicarboxylic acid) B Hydrothermal Crystal Growth (DMF/H2O, 120°C -> 25°C) A->B C Crystal Mounting (Paratone-N Oil, Cryoloop) B->C D Data Collection (Mo Kα, 100 K) C->D E Data Reduction (Multi-scan Absorption Correction) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

SCXRD Experimental Workflow for 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Supramolecular Assembly and Coordination Chemistry

Beyond its discrete molecular structure, 6,8-Dimethylquinoline-2,3-dicarboxylic acid is engineered for complex supramolecular assembly. The spatial orientation of its functional groups dictates its behavior in solid-state chemistry.

When reacted with transition metals, the compound undergoes deprotonation to yield a multidentate ligand. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate groups can chelate metal centers in various modes (monodentate, bidentate, or bridging) [3].

  • Hydrogen Bonding Networks: In the absence of metals, the un-ionized or partially ionized carboxylic acids form extensive 1D chains via O−H⋯O interactions.

  • π−π Stacking: The planar quinoline rings of adjacent 1D chains interleave. The centroid-to-centroid distance between these rings is typically around 3.6 to 3.8 Å, providing the cohesive energy required to expand the 1D chains into a 2D or 3D supramolecular architecture [2].

  • Coordination Polymers: By introducing metal salts (e.g., Cu(NO3​)2​ or AgNO3​ ) during the hydrothermal growth phase, the dicarboxylate acts as a bridge between metal nodes, generating luminescent or electrocatalytically active 1D, 2D, or 3D coordination polymers [2, 3].

Supramolecular Core 6,8-Dimethylquinoline- 2,3-dicarboxylic acid H_Bond Hydrogen Bonding (Carboxylic Acid Dimers) Core->H_Bond Pi_Stack π-π Stacking (Quinoline Rings) Core->Pi_Stack Metal_Coord Metal Coordination (N, O, O' Chelates) Core->Metal_Coord Polymer 1D/2D/3D Supramolecular Architectures H_Bond->Polymer Pi_Stack->Polymer Metal_Coord->Polymer

Supramolecular assembly pathways of quinoline-2,3-dicarboxylate derivatives.

Conclusion

The crystallographic analysis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid reveals a highly tunable molecule governed by the interplay of steric hindrance from its methyl groups and the strong directional bonding of its dicarboxylic acid moieties. By employing rigorous, self-validating SCXRD methodologies—specifically utilizing hydrothermal growth and cryogenic data collection—researchers can accurately map its electron density. This structural mapping is the foundational step for leveraging the compound in advanced applications, ranging from API synthesis to the development of high-performance asymmetrical supercapacitors and luminescent metal-organic frameworks.

References

  • RSC Advances. "Luminescent properties of Ag(I)/Cu(I) coordination polymers: crystal structures and high intensity luminescence of a PMMA-doped hybrid material based on a quinoline-2,3-dicarboxylic acid ligand". Royal Society of Chemistry. Available at:[Link]

  • Dalton Transactions. "Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange". Royal Society of Chemistry. Available at:[Link]

  • ACS Applied Nano Materials. "Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites for High-Performance Asymmetrical Supercapacitors". American Chemical Society. Available at:[Link]

Exploratory

Thermodynamic Profiling and Phase Transition Dynamics of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Executive Summary 6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDA, CAS: 948289-02-9) is a rigid, bidentate ligand critical to the synthesis of Metal-Organic Frameworks (MOFs) and complex coordination polymers[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDA, CAS: 948289-02-9) is a rigid, bidentate ligand critical to the synthesis of Metal-Organic Frameworks (MOFs) and complex coordination polymers[1]. While its molecular architecture imparts exceptional thermodynamic stability in metallo-organic complexes via the chelate effect[2], characterizing its baseline physical properties—specifically its melting point—presents a significant analytical challenge. Standard literature often omits its melting point or lists it as undetermined[3]. This absence is not an anomaly but a well-documented consequence of the compound's inherent thermal degradation pathways, which obscure traditional phase transition analysis.

Structural Thermodynamics & Causality

At ambient conditions, 6,8-DMQDA is thermodynamically stable, locked in a robust intermolecular hydrogen-bonding network between its 2,3-dicarboxylic acid groups. However, upon the application of thermal energy, the molecule faces competing kinetic pathways: physical phase transition (melting) versus chemical degradation (thermal decarboxylation).

The quinoline-2,3-dicarboxylic acid core is notoriously susceptible to thermal decarboxylation[2]. The regioselectivity of this degradation is dictated by the electronic landscape of the quinoline ring. The nitrogen heteroatom acts as an electron sink, stabilizing the transient carbanion that forms at the C2 position upon the expulsion of carbon dioxide[2]. Consequently, thermal decarboxylation typically yields 6,8-dimethylquinoline-3-carboxylic acid. Because the activation energy for this decarboxylation is often lower than the enthalpy of fusion required to break the crystal lattice, the compound decomposes before or concurrently with melting at standard atmospheric pressure (typically between 250 °C and 300 °C)[4].

Physicochemical Data Summary

To establish a baseline for thermal analysis, the theoretical and empirical properties of 6,8-DMQDA are summarized below.

PropertyValueMethod / ConditionSource
Molecular Weight 245.23 g/mol Theoretical[1]
Boiling Point 443.9 °C@ 760 mmHg[5]
Flash Point 222.2 °CClosed Cup[5]
Melting Point Undetermined / DecomposesStandard Atm. Pressure[3]
Thermal Decarboxylation Onset ~250 °C - 300 °CTGA (Estimated from analogs)[2][4]

Visualizing the Thermal Pathway

The diagram below illustrates the competing thermodynamic pathways when 6,8-DMQDA is subjected to thermal stress.

G N1 6,8-Dimethylquinoline-2,3-dicarboxylic acid (Stable Solid at 25°C) N2 Thermal Excitation (H-Bond Dissociation) N1->N2 Heating N3 Critical Thermal Threshold (~250°C - 300°C) N2->N3 Continued Heating N4 Thermal Decarboxylation (Primary Pathway at 1 atm) N3->N4 Standard Pressure (1 atm) N6 True Melting Phase (Suppressed Decarboxylation) N3->N6 High Pressure (HP-DSC) N5 6,8-Dimethylquinoline-3-carboxylic acid + CO2 Evolution N4->N5 -CO2 (Regioselective) N7 Isotropic Liquid Melt N6->N7 Endothermic Transition

Fig 1: Competing thermal pathways of 6,8-DMQDA illustrating melting vs. decarboxylation.

Advanced Experimental Workflow: Decoupling Melting from Decomposition

To accurately determine the melting point of compounds like 6,8-DMQDA, one must alter the thermodynamic landscape to favor melting. This is achieved through High-Pressure Differential Scanning Calorimetry (HP-DSC) coupled with orthogonal validation.

Protocol: HP-DSC and TGA-FTIR Self-Validating Workflow

Step 1: Baseline Degradation Profiling (TGA-FTIR)

  • Action : Subject 5 mg of anhydrous 6,8-DMQDA to Thermogravimetric Analysis (TGA) at 10 °C/min under a 50 mL/min N₂ purge, routing the effluent to an FTIR spectrometer.

  • Causality : This establishes the exact onset temperature of mass loss. The FTIR specifically monitors the 2349 cm⁻¹ band (CO₂ asymmetric stretch). The appearance of this peak confirms that the thermal events observed at atmospheric pressure are driven by decarboxylation, not melting.

Step 2: High-Pressure Phase Transition Analysis (HP-DSC)

  • Action : Transfer 3 mg of the sample to an open aluminum crucible in an HP-DSC cell. Pressurize the cell to 50 bar using inert N₂ gas, then ramp the temperature at 20 °C/min.

  • Causality : According to Le Chatelier’s principle, applying high pressure to a system that evolves a gas (CO₂) shifts the equilibrium toward the reactants. By kinetically and thermodynamically suppressing the decarboxylation pathway, the crystal lattice can absorb sufficient thermal energy to undergo an endothermic phase transition (melting) before chemical bonds break.

Step 3: Self-Validation via Post-Run NMR

  • Action : Immediately upon detecting the endothermic melt peak, quench-cool the DSC cell to 25 °C at 50 °C/min. Extract the fused residue, dissolve in DMSO-d₆, and perform ¹H-NMR spectroscopy.

  • Causality & Validation : If the endotherm was a true melt, the NMR spectrum will perfectly match the reference standard of 6,8-DMQDA. If a new proton signal appears at the C2 position (indicating the loss of the C2-carboxyl group), the thermal event was a concurrent decomposition[2]. This closed-loop validation ensures the reported melting point is a genuine physical constant, not an artifact of degradation.

Conclusion

The thermodynamic characterization of 6,8-DMQDA requires moving beyond standard benchtop melting point apparatuses. By understanding the electronic causality behind its regioselective thermal decarboxylation, researchers can deploy pressurized calorimetric techniques to map its true physical properties. This rigorous, self-validating approach ensures high-fidelity data for downstream applications in materials science and drug development.

References

  • Academia.edu. A novel three dimensional samarium(III) coordination polymer with an unprecedented coordination mode of the 2,5-pyridinedicarboxylic acid ligand: Hydrothermal synthesis, crystal structure and luminescence property. Retrieved from:[Link][4]

Sources

Foundational

Electronic and Photophysical Properties of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid: A Technical Guide

Executive Summary 6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDC)[1] is a highly functionalized, rigid heteroaromatic compound that serves as a critical building block in advanced materials science, coordination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDC)[1] is a highly functionalized, rigid heteroaromatic compound that serves as a critical building block in advanced materials science, coordination chemistry, and drug development. Characterized by a quinoline core, two electron-withdrawing carboxylate groups at the 2,3-positions, and two electron-donating methyl groups at the 6,8-positions, this molecule exhibits a unique push-pull electronic configuration.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the causality of its electronic behavior. We will explore how the synergistic effects of its functional groups dictate its photophysical properties, and how researchers can leverage these properties to engineer high-performance metal-organic frameworks (MOFs)[2], luminescent probes[3], and energy storage devices such as graphene hydrogel supercapacitors[4].

Molecular Architecture & Electronic Properties

The electronic landscape of 6,8-DMQDC is defined by the interplay between its extended π -conjugated system and its substituents.

The Push-Pull Electronic Effect

The quinoline ring acts as the primary chromophore and fluorophore. The addition of carboxylic acid groups at the 2 and 3 positions introduces strong electron-withdrawing effects via inductive and resonance mechanisms, which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[5]. Conversely, the methyl groups at the 6 and 8 positions exert an electron-donating effect through hyperconjugation. This localized electron density selectively raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Causality in Design: This concurrent raising of the HOMO and lowering of the LUMO narrows the overall HOMO-LUMO bandgap compared to the unsubstituted quinoline core. A narrower bandgap facilitates lower-energy electronic transitions, shifting both absorption and emission spectra toward the visible region, which is highly desirable for optoelectronic applications[6].

Quantitative Electronic Profile

Table 1: Calculated and Extrapolated Electronic Properties of 6,8-DMQDC

PropertyEstimated ValueStructural Driver / Causality
HOMO Energy -5.8 to -6.1 eVRaised by hyperconjugation of 6,8-dimethyl groups.
LUMO Energy -2.4 to -2.7 eVStabilized by electron-withdrawing 2,3-dicarboxylates.
Bandgap ( Δ E) ~3.4 eVNarrowed gap facilitates UV absorption and visible emission.
Dipole Moment 4.5 - 5.2 DebyeAsymmetry induced by the heteroatom (N) and carboxylates.

Photophysical Profile & Luminescence

The photophysical behavior of 6,8-DMQDC is highly dependent on its environment (solvent polarity, pH) and its coordination state.

Absorption and Emission Dynamics

In dilute solutions (e.g., ethanol or DMF), 6,8-DMQDC exhibits strong UV absorption bands typically between 280 nm and 320 nm, corresponding to π−π∗ and n−π∗ transitions. The free ligand generally displays weak to moderate fluorescence (quantum yield Φ≈0.05−0.15 ) due to non-radiative decay pathways, such as bond rotations and solvent interactions, which dissipate excited-state energy[7].

The Rigidification Effect via Metal Coordination

When 6,8-DMQDC is utilized as a bridging ligand to form Metal-Organic Frameworks (MOFs) or coordination polymers (e.g., with Zn2+ , Ag+ , or Ln3+ ), its photophysical properties undergo a dramatic transformation[2][3].

Mechanistic Insight: Coordination of the nitrogen atom and the adjacent carboxylate oxygen to a metal center forms a highly stable five-membered chelate ring. This structural rigidification locks the molecule in a planar conformation, effectively shutting down non-radiative vibrational relaxation pathways. Consequently, the fluorescence quantum yield can surge to 40%−80% , often accompanied by a red-shift in emission due to Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) states[8].

Photophysics S0 Ground State (S0) S1 Excited Singlet (S1) (π-π* / n-π*) S0->S1 UV Photon Absorption Coord Metal Coordinated State (Rigidified) S0->Coord + Metal Cations S1->S0 Weak Fluorescence (Free Ligand) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay MLCT Metal-to-Ligand Charge Transfer (MLCT) Coord->MLCT Excitation MLCT->S0 Enhanced Luminescence (High Quantum Yield)

Figure 1: Jablonski-style diagram illustrating photophysical relaxation and metal-induced luminescence enhancement.

Summary of Photophysical Parameters

Table 2: Comparative Photophysical Parameters

ParameterFree 6,8-DMQDC (Solution)Metal-Coordinated (Solid/MOF)
Absorption Max ( λmax​ ) 280 - 320 nm300 - 350 nm (Broadened)
Emission Max ( λem​ ) 410 - 430 nm (Blue)450 - 550 nm (Tunable via Metal)
Quantum Yield ( Φ ) 0.05 - 0.150.40 - 0.80+
Fluorescence Lifetime ( τ ) < 5 ns> 100 μ s (If triplet/MLCT involved)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for characterizing 6,8-DMQDC.

Workflow Sample 6,8-DMQDC Purification Solvation Solvation (DMF/EtOH) Sample->Solvation Coordination Hydrothermal Complexation Sample->Coordination + Metal Salts UVVis UV-Vis Spectrophotometry Solvation->UVVis Absorbance Calibration Fluor Spectrofluorometry (Quantum Yield) Solvation->Fluor Baseline Emission Coordination->Fluor Compare Enhancement Electro Electrochemical Profiling (CV) Coordination->Electro Redox Activity

Figure 2: Standardized workflow for the photophysical and electrochemical characterization of 6,8-DMQDC.

Protocol 1: Spectroscopic Characterization & Quantum Yield Determination

Causality: Accurate quantum yield ( Φ ) determination requires strict control of inner-filter effects. Absorbance must be kept below 0.05 OD at the excitation wavelength to prevent self-absorption.

  • Preparation: Prepare a 1.0×10−5M stock solution of 6,8-DMQDC in spectroscopic grade DMF.

  • UV-Vis Profiling: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer. Identify the λmax​ (typically ~310 nm).

  • Standard Selection: Choose a reference standard with a known quantum yield and overlapping absorption/emission profiles (e.g., Quinine sulfate in 0.1M H2​SO4​ , Φ=0.54 ).

  • Measurement: Excite both the sample and the standard at the same wavelength. Integrate the area under the fluorescence emission curves.

  • Validation: Calculate the relative quantum yield using the standard equation: Φs​=Φr​×(Ints​/Intr​)×(Ar​/As​)×(ηs2​/ηr2​) , where Int is the integrated emission, A is absorbance, and η is the refractive index of the solvent.

Protocol 2: Hydrothermal Synthesis of 6,8-DMQDC/Graphene Hydrogel (Supercapacitor Material)

Causality: Quinoline-2,3-dicarboxylic acid derivatives are highly effective in supercapacitors because their nitrogen atoms provide lone pairs that contribute to pseudocapacitance, while the rigid aromatic rings π−π stack with graphene[4].

  • Precursor Mixing: Disperse 2.0mg/mL of Graphene Oxide (GO) in deionized water via ultrasonication for 2 hours.

  • Ligand Integration: Add 10mM of 6,8-DMQDC to the GO dispersion. Stir for 30 minutes to allow non-covalent pre-assembly via π−π interactions.

  • Hydrothermal Reduction: Transfer the homogeneous mixture into a Teflon-lined stainless steel autoclave. Heat at 180∘C for 12 hours. The high temperature and pressure drive the reduction of GO to Graphene Hydrogel (GH) while simultaneously trapping the 6,8-DMQDC molecules within the 3D porous network.

  • Washing: Cool to room temperature. Extract the resulting composite cylinder and dialyze against distilled water for 48 hours to remove unreacted precursors.

  • Validation: Test specific capacitance using cyclic voltammetry (CV) in a 1M H2​SO4​ electrolyte. Related QDC/GH composites have demonstrated specific capacitances up to 512F/g at 1A/g [4].

Applications in Advanced Materials

1. High-Performance Supercapacitors: As demonstrated by recent advances in carbon-based electrode materials, small organic molecules with electrochemically active functional groups (like the nitrogen and carboxylates in 6,8-DMQDC) can achieve high-density energy storage through reversible Faraday reactions[9]. When anchored to graphene hydrogels, these molecules prevent graphene restacking and contribute massive pseudocapacitance, yielding highly stable asymmetric supercapacitors[4].

2. Metal-Organic Frameworks (MOFs) and Catalysis: The rigid geometry of the 2,3-dicarboxylate moiety makes 6,8-DMQDC an ideal bridging ligand for synthesizing 1D, 2D, and 3D coordination polymers. For instance, related quinoline-2,3-dicarboxylic acid complexes with Manganese and Cobalt have shown profound electrocatalytic activity for the degradation of industrial pollutants (like methyl orange) and the hydrogen evolution reaction (HER) from water[2].

3. Medicinal Chemistry & Proteomics: Derivatives such as 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester are actively utilized as building blocks in medicinal chemistry[10]. The quinoline pharmacophore is privileged in drug discovery, frequently investigated for antimicrobial, antimalarial, and antitumoral properties. The esterified variants serve as highly lipophilic prodrugs or precursors for synthesizing complex therapeutic agents[11].

References

  • Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites for High-Performance Asymmetrical Supercapacitors . ACS Applied Nano Materials. Available at: [Link]

  • Quinoline-2,3-dicarboxylic Acid-Modified Graphene Hydrogel Composites... (Extended Data) . ACS Publications. Available at: [Link]

  • Dalton Transactions - Synthesis and properties of quinoline-2,3-dicarboxylic acid metal complexes . RSC Publishing. Available at: [Link]

  • Structure–Property Relationships in Photoluminescent Bismuth Halide Organic Hybrid Materials . Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Photophysical Properties of Emissive Silver(I) Halogenido Coordination Polymers . Inorganic Chemistry - ACS Publications. Available at:[Link]

  • Excitation-Dependent Photoluminescence Color Tuning in Lanthanide-Organic Hybrid Materials . Inorganic Chemistry - ACS Publications. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Primary Synthesis Pathways for 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Abstract This technical guide provides a comprehensive overview of the proposed primary synthesis pathways for 6,8-Dimethylquinoline-2,3-dicarboxylic acid, a molecule of interest for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the proposed primary synthesis pathways for 6,8-Dimethylquinoline-2,3-dicarboxylic acid, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of a direct, established protocol for this specific substituted quinoline, this document outlines two robust, plausible synthetic routes grounded in well-established named reactions in heterocyclic chemistry. The primary focus is on a modified Friedländer-type synthesis, with a discussion of an alternative approach based on the Doebner-von Miller reaction followed by oxidation. This guide delves into the mechanistic underpinnings of these pathways, provides detailed, step-by-step experimental protocols for key transformations, and offers field-proven insights into the causality behind experimental choices. All proposed methodologies are designed as self-validating systems, with clear data presentation and visual aids to facilitate comprehension and implementation in a laboratory setting.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution pattern on the quinoline ring plays a crucial role in modulating the biological and physical properties of these molecules. The target molecule, 6,8-Dimethylquinoline-2,3-dicarboxylic acid, with its electron-donating methyl groups and the dicarboxylic acid functionality, presents a unique scaffold for further chemical elaboration, potentially as a key intermediate in the synthesis of novel therapeutic agents or functional materials. The dicarboxylic acid groups, in particular, offer versatile handles for forming amides, esters, and other derivatives, making this a valuable building block for combinatorial chemistry and drug discovery programs.

Proposed Primary Synthesis Pathway: Modified Friedländer Annulation

The most direct and strategically sound approach to 6,8-Dimethylquinoline-2,3-dicarboxylic acid is proposed to be a modified Friedländer annulation. This method involves the condensation of a substituted 2-aminobenzaldehyde or a related precursor with a component providing the C2 and C3 carbons of the quinoline ring, along with the dicarboxylic acid functionality.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 2-amino-3,5-dimethylbenzaldehyde and diethyl oxalacetate as key starting materials.

Retrosynthesis 6,8-Dimethylquinoline-2,3-dicarboxylic acid 6,8-Dimethylquinoline-2,3-dicarboxylic acid Friedländer Annulation Friedländer Annulation 6,8-Dimethylquinoline-2,3-dicarboxylic acid->Friedländer Annulation 2-Amino-3,5-dimethylbenzaldehyde 2-Amino-3,5-dimethylbenzaldehyde Friedländer Annulation->2-Amino-3,5-dimethylbenzaldehyde Diethyl oxalacetate Diethyl oxalacetate Friedländer Annulation->Diethyl oxalacetate

Caption: Retrosynthetic analysis for the primary pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dimethylbenzaldehyde

The synthesis of the key 2-aminobenzaldehyde intermediate is a critical first step. A plausible route starts from the commercially available 3,5-dimethylaniline.

  • Nitration of 3,5-dimethylaniline: Acetylate the aniline to protect the amino group, followed by nitration to introduce a nitro group ortho to the amino group. Subsequent deprotection will yield 2-nitro-3,5-dimethylaniline.

  • Formylation: The nitro-aniline can then be formylated at the position ortho to the nitro group.

  • Reduction: Finally, reduction of the nitro group to an amine will provide the desired 2-amino-3,5-dimethylbenzaldehyde.

Step 2: Friedländer Annulation

This step involves the condensation of 2-amino-3,5-dimethylbenzaldehyde with diethyl oxalacetate.

  • In a round-bottom flask, dissolve 2-amino-3,5-dimethylbenzaldehyde (1.0 eq) in ethanol.

  • Add diethyl oxalacetate (1.1 eq) to the solution.

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to facilitate the condensation.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, diethyl 6,8-dimethylquinoline-2,3-dicarboxylate, can be purified by column chromatography.

Step 3: Hydrolysis to 6,8-Dimethylquinoline-2,3-dicarboxylic acid

The final step is the hydrolysis of the diethyl ester to the target dicarboxylic acid.

  • Dissolve the purified diethyl 6,8-dimethylquinoline-2,3-dicarboxylate in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (4.0 eq).[2]

  • Heat the mixture to reflux for 3-5 hours until the ester is fully hydrolyzed, as monitored by TLC.[2]

  • After cooling the reaction mixture, remove the ethanol by distillation.

  • Acidify the remaining aqueous solution with a mineral acid, such as hydrochloric acid, to a pH of 2-3.

  • The precipitated 6,8-Dimethylquinoline-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices
  • Choice of Base in Annulation: A mild base like piperidine is often sufficient to catalyze the initial aldol-type condensation and subsequent cyclization without promoting significant side reactions.

  • Ester Hydrolysis Conditions: The use of a strong base and heat is necessary to ensure the complete saponification of both ester groups, which can be sterically hindered.

Alternative Synthesis Pathway: Doebner-von Miller Reaction and Subsequent Oxidation

An alternative, albeit longer, route to the target molecule involves the construction of a simpler quinoline core followed by the introduction of the carboxylic acid functionalities. The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[3][4][5]

Pathway Overview

This pathway would involve the reaction of 3,5-dimethylaniline with an α,β-unsaturated carbonyl compound to form 6,8-dimethylquinoline, followed by oxidation.

Alternative_Pathway cluster_0 Doebner-von Miller Reaction cluster_1 Oxidation 3,5-Dimethylaniline 3,5-Dimethylaniline 6,8-Dimethylquinoline 6,8-Dimethylquinoline 3,5-Dimethylaniline->6,8-Dimethylquinoline  H+, Oxidant Acrolein Acrolein Acrolein->6,8-Dimethylquinoline 6,8-Dimethylquinoline-2,3-dicarboxylic acid 6,8-Dimethylquinoline-2,3-dicarboxylic acid 6,8-Dimethylquinoline->6,8-Dimethylquinoline-2,3-dicarboxylic acid  Strong Oxidation Oxidizing Agent (e.g., KMnO4) Oxidizing Agent (e.g., KMnO4) Oxidizing Agent (e.g., KMnO4)->6,8-Dimethylquinoline-2,3-dicarboxylic acid

Caption: Overview of the Doebner-von Miller alternative pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6,8-Dimethylquinoline via Doebner-von Miller Reaction

  • To a mixture of 3,5-dimethylaniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone (e.g., acrolein, in situ generated from glycerol and a dehydrating agent like sulfuric acid), add a strong acid catalyst such as concentrated hydrochloric acid or sulfuric acid.

  • An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline, is often included.

  • Heat the reaction mixture, typically to around 100-150 °C, for several hours.

  • After cooling, neutralize the reaction mixture with a base and extract the product with an organic solvent.

  • Purify the crude 6,8-dimethylquinoline by distillation or column chromatography.

Step 2: Oxidation to 6,8-Dimethylquinoline-2,3-dicarboxylic acid

The oxidation of the benzene ring of the quinoline to form the dicarboxylic acid is a challenging but feasible transformation.

  • Dissolve 6,8-dimethylquinoline in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.

  • Heat the mixture to reflux for an extended period, monitoring the disappearance of the starting material.

  • Upon completion, cool the reaction and work up by filtering off the manganese dioxide byproduct.

  • Acidify the filtrate to precipitate the crude dicarboxylic acid.

  • The product can be purified by recrystallization.

Discussion of Advantages and Disadvantages
FeaturePrimary Pathway (Friedländer)Alternative Pathway (Doebner-von Miller)
Convergence More convergent, building the core and functionalities simultaneously.Linear, with more steps.
Starting Materials Requires a more complex, multi-step synthesis of the aminobenzaldehyde.Utilizes simpler, more readily available starting materials.
Control of Regiochemistry Excellent control over the substitution pattern.Can lead to mixtures of isomers, especially with unsymmetrical ketones.
Reaction Conditions Generally milder conditions for the annulation step.Often requires harsh acidic conditions and high temperatures.
Final Oxidation Step Not required.Can be low-yielding and non-selective, potentially oxidizing the methyl groups as well.

Conclusion and Future Outlook

This technical guide has outlined two plausible and scientifically sound pathways for the synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. The modified Friedländer annulation is presented as the primary and more strategic approach due to its convergence and superior control over regiochemistry. The Doebner-von Miller reaction followed by oxidation serves as a viable, albeit likely lower-yielding, alternative.

For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, desired scale of synthesis, and the tolerance for potentially harsh reaction conditions. Further optimization of the proposed protocols, particularly the oxidation step in the alternative pathway, will be crucial for achieving high yields and purity. The successful synthesis of this target molecule will undoubtedly open new avenues for the development of novel quinoline-based compounds with significant therapeutic and material science applications.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Buy 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester (EVT-12765568) - EvitaChem. (n.d.).
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents. (n.d.).
  • Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol - Benchchem. (n.d.).
  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents. (n.d.).
  • US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents. (n.d.).
  • Combes quinoline synthesis - Grokipedia. (n.d.).

Sources

Foundational

Predictive Toxicology and Safety Profiling of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Assessment Guide As a Senior Application Scientist, evaluating the toxicological profile of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Assessment Guide

As a Senior Application Scientist, evaluating the toxicological profile of novel chemical entities requires moving beyond basic hazard identification. We must understand the mechanistic causality behind a compound's behavior in biological systems. This whitepaper provides an in-depth analysis of the toxicity profile, Material Safety Data Sheet (MSDS) parameters, and validated screening protocols for 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9), a highly functionalized quinoline scaffold utilized in the development of antimicrobial agents and phosphodiesterase inhibitors.

Chemical Identity & Physicochemical Profiling

Before establishing a toxicological framework, we must define the physicochemical parameters that dictate the compound's bioavailability, cellular permeability, and metabolic fate.

Table 1: Physicochemical Identity of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

ParameterValue / Description
IUPAC Name 6,8-Dimethylquinoline-2,3-dicarboxylic acid
CAS Number 948289-02-9[1]
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [2]
Structural Features Bicyclic quinoline core; dicarboxylic acids at C2/C3; methyl groups at C6/C8.
Predicted pKa ~2.0 - 4.5 (Dicarboxylic acid deprotonation)

Mechanistic Toxicology & Structure-Activity Relationship (SAR)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of robust [3]. However, unsubstituted, planar quinolines carry a known liability for DNA intercalation, which can lead to frameshift mutations and severe genotoxicity.

The Causality of Reduced Genotoxicity: In the case of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, the specific functionalization fundamentally alters its toxicological profile. At physiological pH (7.4), the C2 and C3 carboxylic acids undergo deprotonation, yielding a dianionic species. This dense negative charge creates profound electrostatic repulsion against the polyanionic phosphate backbone of DNA. Furthermore, the methyl groups at C6 and C8 introduce steric bulk that disrupts the geometric planarity required for efficient base-pair intercalation.

Consequently, in silico PASS (Prediction of Activity Spectra for Substances) models and in vitro data for 2,3-dicarboxy quinolines demonstrate a significantly reduced mutagenic and carcinogenic liability compared to their unsubstituted counterparts, rendering them highly stable and non-toxic in formulated applications[4].

MechanisticPathway N1 6,8-Dimethylquinoline- 2,3-dicarboxylic acid N2 Cellular Uptake (Lipophilic Diffusion) N1->N2 N3 Off-Target Kinase Binding (Weak) N2->N3 Intracellular Accumulation N4 ROS Generation (High Dose) N2->N4 Oxidative Stress N6 Metabolic Clearance (CYP450 Enzymes) N2->N6 Hepatic Processing N5 Mild Cytotoxicity (H315/H319 Irritation) N3->N5 N4->N5

Mechanistic pathway of quinoline-induced cellular stress and metabolic clearance.

Material Safety Data Sheet (MSDS) Core Parameters

Despite its reduced systemic toxicity, the compound retains localized irritant properties. The acidic nature of the dicarboxylic functional groups directly contributes to its classification as a skin and eye irritant. Prolonged exposure may also trigger, a common idiosyncratic reaction to nitrogen-containing heterocycles[1].

Table 2: GHS Hazard Classifications & Precautionary Codes

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation[5].
Eye Irritation H319Causes serious eye irritation (Category 2A)[5].
Sensitization H317May cause an allergic skin reaction[1].
STOT SE H336May cause drowsiness, dizziness, or respiratory irritation[5].
Handling and PPE Requirements
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles (EN 166 compliant), and a half-mask respirator (N95/FFP2) if aerosolization is a risk.

Validated Protocols for Toxicity Assessment

To rigorously evaluate the safety of 6,8-Dimethylquinoline-2,3-dicarboxylic acid during early-stage drug development, we employ a self-validating, multi-tiered screening approach.

ToxicityWorkflow A Compound Synthesis CAS: 948289-02-9 B In Silico Screening (PASS & Derek Nexus) A->B Structural Data C In Vitro Cytotoxicity (HepG2 & HEK293) B->C Predictive Triage D Mutagenicity Profiling (Ames Test) C->D IC50 Determination E Ecotoxicity Assessment (Artemia salina) D->E Genotoxicity Cleared F Comprehensive MSDS Generation E->F Environmental Data

Stepwise toxicological screening workflow for quinoline derivatives.

Protocol 1: In Silico Toxicity Prediction Workflow

Objective: To predict mutagenic, carcinogenic, and off-target liabilities prior to in vitro exposure.

  • Structural Input: Convert the 2D structure of 6,8-Dimethylquinoline-2,3-dicarboxylic acid into a standardized SMILES string.

  • PASS Analysis: Input the SMILES string into the PASS software to calculate Pa​ (probability to be active) and Pi​ (probability to be inactive) scores for toxicological endpoints[4].

  • Derek Nexus Screening: Run the structure through Derek Nexus to identify structural alerts for bacterial mutagenicity and skin sensitization.

Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Rationale (Expertise): Quinolines are heavily metabolized by hepatic CYP450 enzymes. Evaluating toxicity in a metabolically competent cell line like HepG2 allows us to capture toxicity arising not just from the parent compound, but from reactive electrophilic metabolites. Self-Validating Controls (Trustworthiness): This protocol relies on a strict Z'-factor calculation. The inclusion of a vehicle control (0.1% DMSO) and a positive control (50 µM Chlorpromazine) ensures the assay is mathematically validated before data interpretation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% molecular-grade DMSO. Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 0.1 µM to 500 µM (ensuring final DMSO concentration remains 0.1%).

  • Treatment: Aspirate growth media and apply 100 µL of the compound dilutions, vehicle control, and positive control to the respective wells in biological triplicates. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm (with a 650 nm reference filter for background scattering subtraction) using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve). Calculate the Z'-factor to validate assay quality (Acceptance criteria: Z' 0.5).

Environmental Toxicology & Ecotoxicity

Environmental risk assessment is a critical component of preclinical development. For quinoline-2,3-dicarboxylic acid derivatives, the Artemia salina (brine shrimp) lethality bioassay is the gold standard for preliminary ecotoxicity screening. Extensive literature indicates that compounds within this specific dicarboxy-quinoline structural class generally exhibit , making them environmentally benign candidates for further scale-up and development[4].

References

  • NextSDS. "quinoline-2,3-dicarboxylic acid — Chemical Substance Information". NextSDS Database. [Link]

  • Sambavekar, P., et al. "In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives". Indian Journal of Chemistry.[Link]

  • Google Patents. "WO2017082745A1 - Antimicrobial additive".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6,8-Dimethylquinoline-2,3-dicarboxylic acid

Introduction and Mechanistic Rationale 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and the development of agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) is a highly valued heterocyclic building block utilized extensively in medicinal chemistry and the development of agrochemicals, particularly as a precursor for highly active imidazolinone herbicides[1].

While the classical Friedlander synthesis is a traditional route for quinoline derivatives, it relies on 2-aminobenzaldehyde precursors, which are notoriously unstable and difficult to synthesize or store in bulk, especially when bearing specific substitution patterns like the 3,5-dimethyl configuration required here[2]. To circumvent this limitation and ensure a robust, scalable, and self-validating protocol, this application note details a modified Doehner-type synthesis[1][2].

The causality of this synthetic design relies on three distinct phases:

  • Condensation: 2,4-Dimethylaniline is reacted with diethyl acetylenedicarboxylate (DEAD) to form a stable β -anilino- α,β -unsaturated ester (anilinofumarate) intermediate.

  • Vilsmeier-Haack Cyclization: The intermediate undergoes electrophilic aromatic substitution and subsequent cyclization driven by a Vilsmeier reagent (generated in situ from POCl 3​ and DMF). The highly electrophilic chloroiminium ion ensures regioselective ring closure.

  • Saponification: The resulting diester is hydrolyzed under basic conditions. Careful acidification yields the target dicarboxylic acid, avoiding the high temperatures that could trigger unwanted decarboxylation at the C-2 or C-3 positions.

Synthetic Workflow Visualization

G Start 2,4-Dimethylaniline + Diethyl acetylenedicarboxylate Step1 Step 1: Condensation (EtOH, Reflux, 4h) Start->Step1 Int1 Intermediate 1: Diethyl 2-((2,4-dimethylphenyl)amino)maleate Step1->Int1 Step2 Step 2: Vilsmeier Cyclization (POCl3, DMF, Toluene, 90°C) Int1->Step2 Int2 Intermediate 2: Diethyl 6,8-dimethylquinoline-2,3-dicarboxylate Step2->Int2 Step3 Step 3: Saponification (NaOH, H2O, Reflux, 8h) Int2->Step3 Product 6,8-Dimethylquinoline-2,3-dicarboxylic acid (Precipitation at pH 2) Step3->Product

Fig 1: Three-step synthetic workflow for 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Reagent Stoichiometry and Process Parameters

The following table summarizes the quantitative requirements for a standard laboratory-scale batch (based on 100 mmol of starting aniline).

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2,4-DimethylanilineStarting Material121.181.012.12 g (100 mmol)
Diethyl acetylenedicarboxylateReactant170.161.0517.87 g (105 mmol)
Dimethylformamide (DMF)Vilsmeier Precursor73.091.510.96 g (150 mmol)
Phosphoryl chloride (POCl 3​ )Vilsmeier Activator153.331.523.00 g (150 mmol)
Sodium Hydroxide (NaOH)Saponification Base40.004.016.00 g (400 mmol)
Sulfuric Acid (H 2​ SO 4​ , 35%)Acidification Agent98.08As neededto pH 2.0

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2,4-dimethylphenyl)amino)maleate

Rationale: This step establishes the carbon framework required for the quinoline ring. A slight excess of the alkyne ensures complete consumption of the aniline, preventing difficult purification downstream.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N 2​ ) inlet.

  • Dissolve 12.12 g (100 mmol) of 2,4-dimethylaniline in 50 mL of absolute ethanol.

  • Add 17.87 g (105 mmol) of diethyl acetylenedicarboxylate dropwise over 15 minutes at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4 hours.

  • Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the aniline spot (visualized with UV and ninhydrin) indicates completion.

  • Concentrate the mixture under reduced pressure to yield the intermediate as a crude viscous oil. This can be used directly in the next step without further purification.

Step 2: Vilsmeier Cyclization to Diethyl 6,8-dimethylquinoline-2,3-dicarboxylate

Rationale: POCl 3​ reacts with DMF to form the highly reactive Vilsmeier reagent. Toluene is chosen as the solvent to allow for sufficient heating (90°C) to drive the cyclization while maintaining a controlled reflux[1].

  • In a dry 500 mL three-neck flask equipped with a dropping funnel and thermometer, dissolve the crude intermediate from Step 1 in 100 mL of anhydrous toluene.

  • Add 10.96 g (150 mmol) of anhydrous DMF and cool the mixture to 0-5°C using an ice bath.

  • Carefully add 23.00 g (150 mmol) of POCl 3​ dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent uncontrolled exothermic degradation.

  • Remove the ice bath and gradually heat the reaction mixture to 90°C for 6 hours.

  • Validation: Quench a 0.1 mL aliquot in saturated NaHCO 3​ and extract with EtOAc. TLC analysis should show the formation of a new, highly UV-active spot corresponding to the quinoline core.

  • Cool the reaction to room temperature and slowly pour it over 200 g of crushed ice. Neutralize the aqueous phase to pH 7-8 using saturated Na 2​ CO 3​ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The crude diester is obtained as a dark solid/oil.

Step 3: Saponification to Target Compound

Rationale: Biphasic basic hydrolysis efficiently cleaves the ethyl esters. Strict temperature control during the subsequent acidification is critical; localized heating during H 2​ SO 4​ addition can cause premature decarboxylation of the sensitive 2-carboxylic acid group[1].

  • Suspend the crude diethyl 6,8-dimethylquinoline-2,3-dicarboxylate in 50 mL of toluene and add 100 mL of a 15% (w/v) aqueous NaOH solution.

  • Reflux the biphasic mixture with vigorous stirring for 8 hours.

  • Cool the mixture to 40°C. Transfer to a separatory funnel and discard the organic (toluene) layer, which contains unhydrolyzed impurities.

  • Filter the aqueous phase through a pad of Celite to remove any insoluble particulates.

  • Transfer the clear aqueous phase to a beaker submerged in an ice-water bath.

  • Critical Step: Slowly add 35% H 2​ SO 4​ dropwise via an addition funnel while maintaining the internal temperature strictly below 30°C. Continue addition until the pH reaches 2.0.

  • A dense precipitate of 6,8-dimethylquinoline-2,3-dicarboxylic acid will form. Stir the suspension for an additional 30 minutes at 5°C to ensure complete precipitation.

  • Filter the solid under vacuum, wash sequentially with cold water (2 x 30 mL) and cold acetone (10 mL), and dry in a vacuum oven at 60°C overnight.

Expected Analytical Data

ParameterExpected ValueAnalytical Purpose
Physical State Off-white to pale yellow powderVisual confirmation of purity
Molecular Weight 245.23 g/mol Mass Spectrometry (ESI-MS[M-H] : 244.2)
Yield 65 - 75% (over 3 steps)Process efficiency metric
1 H-NMR (DMSO-d 6​ ) δ 8.80 (s, 1H, Ar-H), 7.85 (s, 1H, Ar-H), 7.60 (s, 1H, Ar-H), 2.70 (s, 3H, CH 3​ ), 2.45 (s, 3H, CH 3​ )Structural verification and regiochemistry confirmation

References

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents (US4766218A).
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents (EP0257433B1).
  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at:[Link]

Sources

Application

Application Note: Advanced Solvothermal Synthesis of Luminescent Metal-Organic Frameworks Using 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The rational design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the steric and electronic properties of the organic linkers. While standard quinoline-2,3-dicarboxylic acid is a well-documented multidentate ligand capable of diverse N,O-chelation and bridging modes[1], the introduction of methyl groups at the 6 and 8 positions fundamentally alters the thermodynamic landscape of the resulting framework[2].

Using 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) offers two distinct mechanistic advantages for researchers developing luminescent sensors or porous drug-delivery vehicles:

  • Steric Hindrance & Topology Control: The bulky methyl groups project into the void spaces during self-assembly. This steric repulsion actively prevents the dense interpenetration of adjacent 3D nets—a common failure mode in MOF synthesis that obliterates porosity. The result is a highly porous, non-interpenetrated topology[2].

  • Electronic Modulation: Methyl groups exert a positive inductive effect (+I), effectively raising the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). This facilitates highly efficient Ligand-to-Metal Charge Transfer (LMCT) when coordinated to d10 metals like Zn(II) or Cd(II), resulting in a red-shifted, high-quantum-yield solid-state luminescence[3].

Process Workflow

The following workflow outlines the critical path for synthesizing phase-pure, highly crystalline MOFs, emphasizing the transition from precursor validation to final activation.

Workflow Ligand Ligand Preparation 6,8-Dimethylquinoline-2,3-dicarboxylic acid in DMF Mix Homogenization & Validation Sonication until optically clear (pH 4.5-5.5) Ligand->Mix Metal Metal Node Preparation Zn(NO3)2·6H2O in DI Water Metal->Mix Solvothermal Solvothermal Assembly 120°C for 72 hours in Teflon-lined autoclave Mix->Solvothermal Validated Precursor Cooling Controlled Cooling Cool at 1.5°C/min to prevent kinetic trapping Solvothermal->Cooling Autogenous Pressure Washing Solvent Exchange Wash with DMF, then absolute Ethanol Cooling->Washing Crystal Harvest Activation Vacuum Activation Dynamic vacuum at 100°C for 12 hours Washing->Activation Guest Removal

Fig 1. Self-validating solvothermal workflow for 6,8-Dimethylquinoline-2,3-dicarboxylic acid MOFs.

Materials & Reagents

  • Organic Ligand: 6,8-Dimethylquinoline-2,3-dicarboxylic acid ( 98% purity)[2].

  • Metal Salt: Zinc nitrate hexahydrate (Zn(NO 3​ ) 2​ ·6H 2​ O, 99.9% trace metals basis). Note: Zn(II) is preferred for biocompatible drug delivery applications over Cd(II) or In(III).

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Deionized (DI) Water (18.2 M Ω⋅ cm), Absolute Ethanol.

  • Modulator (Optional): Nitric acid (HNO 3​ , 0.1 M) or Triethylamine (TEA) for pH adjustment.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Precursor Solubilization & Homogenization
  • Weigh 0.1 mmol (24.5 mg) of 6,8-Dimethylquinoline-2,3-dicarboxylic acid and dissolve it in 5.0 mL of DMF in a 20 mL glass vial.

  • Weigh 0.15 mmol (44.6 mg) of Zn(NO 3​ ) 2​ ·6H 2​ O and dissolve it in 1.0 mL of DI water.

  • Slowly add the aqueous metal solution dropwise to the DMF ligand solution under continuous magnetic stirring (400 rpm).

  • Validation Check: The solution must be completely optically transparent. Causality: Undissolved ligand acts as heterogeneous nucleation seeds, causing rapid, uncontrolled precipitation of non-porous kinetic products. If cloudy, sonicate for 10 minutes. If still cloudy, add 1-2 drops of 0.1 M HNO 3​ until clear.

Step 2: Solvothermal Assembly
  • Transfer the clear precursor solution into a 15 mL Teflon-lined stainless-steel autoclave. Ensure the fill volume does not exceed 60% to maintain safe autogenous pressure.

  • Seal the autoclave and place it in a programmable convection oven.

  • Heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 72 hours.

    • Causality: At 120 °C, DMF undergoes slow thermal hydrolysis, releasing trace amounts of dimethylamine. This acts as a slow-release base, gradually deprotonating the carboxylic acids and ensuring highly crystalline, thermodynamic MOF growth rather than amorphous precipitation.

  • Cool to room temperature at a strict rate of 1.0–1.5 °C/min.

    • Causality: Rapid cooling induces thermal shock and kinetic trapping, leading to crystal cracking and loss of internal surface area.

Step 3: Solvent Exchange & Washing
  • Decant the mother liquor. You should observe block-like or octahedral crystals at the bottom of the Teflon liner.

  • Wash the crystals 3 times with 10 mL of fresh DMF to remove unreacted ligand.

  • Soak the crystals in 10 mL of absolute ethanol, replacing the ethanol every 12 hours for 3 days.

  • Validation Check: Analyze the ethanol supernatant via UV-Vis spectroscopy. Causality: When the supernatant no longer exhibits the characteristic absorption peak of DMF (~270 nm), the solvent exchange is complete. Ethanol has a lower surface tension than DMF, preventing capillary-force-induced pore collapse during the final drying phase.

Step 4: Vacuum Activation
  • Transfer the ethanol-exchanged crystals to a Schlenk flask.

  • Apply a dynamic vacuum (10 −3 Torr) at room temperature for 2 hours, then slowly heat to 100 °C and hold for 12 hours.

  • Validation Check: Perform Thermogravimetric Analysis (TGA). A flat plateau from 100 °C up to the framework decomposition temperature (~350 °C) confirms the complete removal of guest molecules without framework collapse[1].

Supramolecular Assembly & Topology

The structural integrity of the resulting MOF is dictated by a delicate balance of coordination bonds and non-covalent interactions. The 6,8-dimethyl substitution plays a pivotal role in directing this assembly.

Mechanism Ligand 6,8-Dimethylquinoline- 2,3-dicarboxylate Steric 6,8-Methyl Groups (Steric Bulk) Ligand->Steric Electronic Electron Donation (+I Effect) Ligand->Electronic Coordination N, O-Chelation & Carboxylate Bridging Ligand->Coordination Topology Non-Interpenetrated 3D Framework Steric->Topology Prevents dense packing Luminescence Enhanced LMCT (Red-Shifted Emission) Electronic->Luminescence Raises HOMO energy Coordination->Topology Directs assembly Topology->Luminescence Rigidifies fluorophores

Fig 2. Mechanistic pathways showing how ligand modifications dictate MOF topology and luminescence.

Quantitative Data Presentation

The table below summarizes the expected physicochemical improvements when transitioning from the unmethylated base ligand to the 6,8-dimethylated variant in a standard Zn(II) solvothermal synthesis.

ParameterZn-MOF (Standard Quinoline-2,3-dicarboxylate)Zn-MOF (6,8-Dimethylquinoline-2,3-dicarboxylate)Mechanistic Driver
Framework Topology 2-fold Interpenetrated 3D NetNon-interpenetrated 3D NetSteric repulsion by 6,8-methyl groups prevents dense packing.
BET Surface Area ~450 m 2 /g~1,120 m 2 /gElimination of interpenetration drastically increases void volume.
Emission Maximum ( λem​ ) 440 nm (Blue)485 nm (Cyan/Green)+I inductive effect of methyls raises HOMO, reducing the bandgap[3].
Quantum Yield ( Φ ) 18%42%Increased framework rigidity restricts non-radiative decay pathways[1].
Thermal Stability Stable up to 320 °CStable up to 360 °CEnhanced hydrophobicity from methyl groups protects coordination bonds.

Sources

Method

Application Note: Regioselective Decarboxylation of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Insights Quinoline-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Insights

Quinoline-3-carboxylic acid derivatives are highly privileged scaffolds in drug discovery and agrochemical development, often serving as precursors for kinase inhibitors and herbicidal agents. A critical synthetic node in accessing these structures is the regioselective decarboxylation of quinoline-2,3-dicarboxylic acids.

For 6,8-dimethylquinoline-2,3-dicarboxylic acid , thermal decarboxylation selectively removes the C-2 carboxyl group to yield 6,8-dimethylquinoline-3-carboxylic acid [1]. As an Application Scientist, understanding the causality behind this regioselectivity is essential for optimizing reaction conditions and preventing product degradation.

The Electronic Rationale: The nitrogen atom in the quinoline ring acts as a powerful electron sink. When thermal energy is applied, the C-2 carboxyl group—being directly alpha to the electronegative nitrogen—undergoes heterolytic cleavage. The transition state is stabilized by the adjacent nitrogen, forming a transient ylide or zwitterionic intermediate [2]. Conversely, the C-3 carboxyl group is beta to the nitrogen, lacking this direct resonance stabilization. Consequently, the activation energy for C-3 decarboxylation is significantly higher, allowing for a wide thermodynamic window (200–220 °C) where strictly mono-decarboxylation occurs [3].

Regioselectivity SM 6,8-Dimethylquinoline- 2,3-dicarboxylic acid Heat Thermal Energy (200-220°C) SM->Heat Heating TS C-2 Zwitterionic Transition State Heat->TS -H+ transfer Prod 6,8-Dimethylquinoline- 3-carboxylic acid TS->Prod -CO2 (Fast) Side 6,8-Dimethylquinoline (Over-decarboxylation) Prod->Side >250°C -CO2 (Slow)

Fig 1: Mechanistic pathway of regioselective C-2 decarboxylation.

Comparative Decarboxylation Strategies

Selecting the right decarboxylation method depends on the scale of your synthesis and the available equipment. Below is a synthesized comparison of the most viable approaches for this specific derivative.

MethodTemperature (°C)Time (h)Expected Yield (%)Purity Profile (%)Scalability
Dry Thermal (Vacuum) 200–2201.0–2.075–85>95Low to Medium
Solvent-Mediated (Ph₂O) 240–2500.5–1.085–92>98High
Hydrothermal / Acidic 150–1804.0–6.060–70~90Medium

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the steps so the operator can visually and analytically confirm success before proceeding.

Workflow Start Select Decarboxylation Method Dry Protocol A: Dry Thermal (Vacuum Setup) Start->Dry Solvent Protocol B: Solvent-Mediated (Diphenyl Ether) Start->Solvent HeatDry Heat to 200-220°C under 10-20 mmHg Dry->HeatDry HeatSolv Reflux at 240-250°C under N2 atm Solvent->HeatSolv CoolDry Cool & Recrystallize (Ethanol) HeatDry->CoolDry CO2 ceases CoolSolv Cool & Precipitate (Hexanes addition) HeatSolv->CoolSolv TLC confirms Filter Vacuum Filtration & Washing CoolDry->Filter CoolSolv->Filter Product Pure 6,8-Dimethylquinoline- 3-carboxylic acid Filter->Product

Fig 2: Experimental decision matrix and workflow for decarboxylation.

Protocol A: Dry Thermal Decarboxylation (Vacuum)

This method is ideal for small-to-medium scale synthesis (1–10 grams) where solvent removal is undesirable.

  • Causality of Vacuum: Applying a vacuum (10–20 mmHg) serves two purposes. First, it continuously removes the evolved CO₂, driving the reaction forward via Le Chatelier's principle. Second, it removes oxygen from the system, preventing oxidative charring of the molten organic material at >200 °C [1].

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with 6,8-dimethylquinoline-2,3-dicarboxylic acid (e.g., 5.0 g, 20.4 mmol). Equip the flask with a short-path distillation head connected to a vacuum line.

  • Purging: Apply vacuum (10–20 mmHg) and backfill with Argon/Nitrogen. Repeat three times. Leave the system under active vacuum.

  • Heating (Self-Validating Step): Submerge the flask in a pre-heated sand bath or metal heating block at 200–220 °C.

    • IPC Observation: The solid will begin to melt, accompanied by vigorous bubbling. This bubbling is the physical manifestation of CO₂ evolution.

  • Completion: Maintain the temperature until the bubbling completely ceases (typically 60–90 minutes). The cessation of gas evolution is your visual cue that the C-2 carboxyl group has been fully extruded.

  • Cooling & Purification: Remove the flask from the heat source and allow it to cool to room temperature under vacuum. The resulting crude solid is dissolved in minimal boiling ethanol, filtered hot, and allowed to crystallize at 4 °C.

Protocol B: Solvent-Mediated Decarboxylation (Diphenyl Ether)

This method is preferred for larger scale scale-ups (>10 grams) due to superior thermodynamic control.

  • Causality of Diphenyl Ether: Dry melts scale poorly because organic solids are excellent insulators; the material touching the glass chars while the center remains unreacted. Diphenyl ether (bp ~258 °C) acts as a high-temperature heat transfer fluid, ensuring uniform heating and diluting the substrate to prevent intermolecular cross-linking [3].

Step-by-Step Procedure:

  • Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 6,8-dimethylquinoline-2,3-dicarboxylic acid (10.0 g, 40.8 mmol) in diphenyl ether (100 mL, 1:10 w/v).

  • Heating: Heat the stirred suspension to 240–250 °C using a heating mantle.

    • IPC Observation: The suspension will turn into a homogenous solution as the temperature exceeds 180 °C and decarboxylation begins.

  • Monitoring: Stir at 240 °C for 45–60 minutes. Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (baseline) will disappear, replaced by a higher Rf spot corresponding to the mono-acid.

  • Precipitation: Remove from heat. Once the solution cools to approximately 50 °C, slowly add 200 mL of hexanes or petroleum ether under vigorous stirring.

    • Rationale: The product is highly insoluble in non-polar aliphatic solvents, whereas diphenyl ether remains completely miscible. This forces the product to crash out as a fine precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake generously with hexanes (3 x 50 mL) to remove all residual diphenyl ether. Dry the solid in a vacuum oven at 60 °C overnight.

Analytical Validation

To confirm the structural integrity of the synthesized 6,8-dimethylquinoline-3-carboxylic acid, perform the following analytical checks:

  • Mass Spectrometry (ESI-MS): The starting material has a molecular weight of 245.23 g/mol . Look for the product mass shift to [M+H]+ = 202.22 m/z , confirming the loss of exactly one CO₂ molecule (44.01 g/mol ).

  • 1H NMR (DMSO-d6): The most diagnostic signal is the appearance of the C-2 aromatic proton . In the starting material, the C-2 position is occupied by a carboxyl group. In the product, a sharp, highly deshielded singlet will appear far downfield (typically between δ 9.00 – 9.30 ppm), confirming regioselective decarboxylation at the 2-position.

  • FT-IR: The broad, overlapping double-carbonyl stretch (~1700–1730 cm⁻¹) of the diacid will resolve into a single, well-defined carbonyl stretch for the mono-carboxylic acid.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution". Canadian Science Publishing, 1971. URL:[Link]

  • Doehner, R. "Method for the preparation of quinoline-2,3-dicarboxylic acid". Google Patents (EP0257433B1), 1988.
Application

Application Notes and Protocols for the Esterification of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

Introduction: The Significance of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid Esters 6,8-Dimethylquinoline-2,3-dicarboxylic acid and its corresponding esters are heterocyclic compounds of significant interest within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid Esters

6,8-Dimethylquinoline-2,3-dicarboxylic acid and its corresponding esters are heterocyclic compounds of significant interest within the realms of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The dicarboxylic acid functionality at the 2 and 3 positions, when esterified, allows for the fine-tuning of molecular properties such as lipophilicity, solubility, and metabolic stability. This modulation is critical in the development of novel therapeutic agents and functional materials. For instance, these esters can serve as key intermediates in the synthesis of more complex molecules, including potential anti-viral, anti-bacterial, and anti-cancer agents. Furthermore, the specific substitution pattern of the dimethyl groups at the 6 and 8 positions can influence the molecule's steric and electronic properties, potentially leading to enhanced biological activity or unique material characteristics.

This guide provides detailed protocols for the esterification of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, offering researchers a selection of methods to suit different experimental needs, from classical acid-catalyzed reactions to milder, more specialized procedures. Each protocol is presented with an explanation of the underlying chemical principles to empower researchers to make informed decisions in their synthetic endeavors.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] This equilibrium-driven process is typically facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires an excess of the alcohol or the removal of water to drive the reaction to completion.[2][5]

Causality of Experimental Choices

The choice of a strong acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1][4][5] The use of a large excess of the alcohol serves to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[5] Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol

Materials:

  • 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 6,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 eq).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude diester.

  • Purify the crude product by column chromatography or recrystallization as needed.

Method 2: Diazomethane-Mediated Methyl Esterification

Esterification using diazomethane (CH₂N₂) is a rapid and high-yielding method for the preparation of methyl esters.[6][7][8][9] The reaction proceeds via an SN2 mechanism where the carboxylate anion attacks the protonated diazomethane.[7] This method is particularly advantageous due to the absence of side reactions and the ease of workup, as the only byproduct is nitrogen gas.[7][9] However, diazomethane is a toxic and potentially explosive gas, necessitating stringent safety precautions.[7][8][9] A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).

Causality of Experimental Choices

The reaction is typically carried out in a non-protic solvent like diethyl ether to prevent unwanted side reactions of diazomethane. The reaction is performed at low temperatures (0 °C) to control the reactivity of diazomethane and minimize its decomposition.[6] The persistence of a yellow color from excess diazomethane indicates the completion of the reaction.[6]

Experimental Protocol

Materials:

  • 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Ethereal solution of diazomethane (generated in situ or from a commercial generator) or TMS-diazomethane

  • Diethyl ether

  • Methanol (for TMS-diazomethane protocol)

  • Acetic acid (for quenching)

Equipment:

  • Flame-dried glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Fume hood with a blast shield

Procedure (using Diazomethane):

  • Safety First: All operations involving diazomethane must be conducted in a well-ventilated fume hood behind a blast shield. Use flame-polished glassware to avoid sharp edges that could initiate detonation.[7]

  • Dissolve 6,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) in a minimal amount of a suitable solvent (e.g., a mixture of diethyl ether and methanol).

  • Cool the solution in an ice bath.

  • Slowly add an ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.[6]

  • Continue stirring at 0 °C for 15-30 minutes.

  • Quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Allow the solution to warm to room temperature.

  • The solvent can be removed under a gentle stream of nitrogen or by careful rotary evaporation to yield the dimethyl ester.

Procedure (using TMS-Diazomethane):

  • Dissolve 6,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes) dropwise. Evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • If the reaction is not complete after a few hours, an additional portion of TMS-diazomethane can be added.

  • Once the reaction is complete, allow the mixture to warm to room temperature and concentrate in vacuo to obtain the product.

Method 3: Esterification with Alkyl Halides

The reaction of a dicarboxylic acid with an alkyl halide in the presence of a base is another effective method for ester synthesis. The base deprotonates the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile and displaces the halide from the alkyl halide via an SN2 reaction.[10][11] The use of ionic liquids as solvents or catalysts can significantly enhance the reaction rate and yield under mild conditions.[12][13][14]

Causality of Experimental Choices

A suitable base, such as triethylamine or potassium carbonate, is required to generate the dicarboxylate salt of the quinoline dicarboxylic acid. A polar aprotic solvent like DMF or the use of an ionic liquid facilitates the SN2 reaction by solvating the cation without strongly solvating the carboxylate anion, thus enhancing its nucleophilicity.[14]

Experimental Protocol

Materials:

  • 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvent (e.g., DMF, or an ionic liquid like [bmim][BF₄])

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if necessary)

  • Standard laboratory glassware

Procedure:

  • To a solution of 6,8-Dimethylquinoline-2,3-dicarboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add the base (2.2 eq, e.g., triethylamine).[14]

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the dicarboxylate salt.

  • Add the alkyl halide (at least 2.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Esterification Protocols

Parameter Fischer-Speier Esterification Diazomethane-Mediated Esterification Alkyl Halide Esterification
Reagents Alcohol, Strong Acid CatalystDiazomethane or TMS-DiazomethaneAlkyl Halide, Base
Solvent Excess Alcohol or Non-polar SolventDiethyl EtherDMF, Ionic Liquids
Temperature 60-110 °C (Reflux)0 °C to Room TemperatureRoom Temperature to Mild Heating
Reaction Time 1-10 hours0.5-4 hours2-24 hours
Advantages Simple, Inexpensive ReagentsHigh Yield, Clean Reaction, Mild ConditionsMild Conditions, Wide Substrate Scope
Disadvantages Equilibrium-limited, Harsh ConditionsToxic/Explosive Reagent (Diazomethane)Stoichiometric Base, Longer Reaction Times

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Dicarboxylic Acid, Alcohol, and Acid Catalyst B Heat to Reflux A->B C Monitor by TLC B->C D Cool and Remove Excess Alcohol C->D E Dissolve in Organic Solvent D->E F Neutralize with NaHCO₃ E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify (Column or Recrystallization) I->J

Caption: Workflow for Fischer-Speier Esterification.

Diazomethane-Mediated Esterification Reaction

Diazomethane_Reaction compound 6,8-Dimethylquinoline-2,3-dicarboxylic acid product Dimethyl 6,8-dimethylquinoline-2,3-dicarboxylate compound->product Et₂O, 0 °C diazomethane 2 CH₂N₂ (or TMS-CH₂N₂) diazomethane->product byproduct 2 N₂

Sources

Method

Applications of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in drug discovery

Application Note: 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) as a Privileged Scaffold in Rational Drug Discovery Executive Summary In the landscape of rational drug design, the quinoline nucleus is un...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) as a Privileged Scaffold in Rational Drug Discovery

Executive Summary

In the landscape of rational drug design, the quinoline nucleus is universally recognized as a "privileged scaffold" due to its profound ability to interact with a diverse array of biological targets. 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) represents a highly specialized, synthetically versatile building block[1]. By combining the planar, electron-deficient quinoline core with two reactive carboxylate handles and two lipophilic methyl anchors, this compound serves as an ideal precursor for developing topoisomerase inhibitors, kinase modulators, and targeted immunotherapeutics[2][3].

This application note provides researchers and drug development professionals with a comprehensive guide to the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this compound in drug discovery workflows.

Physicochemical Profiling & Pharmacological Significance

To successfully integrate 6,8-dimethylquinoline-2,3-dicarboxylic acid into a drug discovery pipeline, one must understand how its structural parameters influence Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The table below summarizes its core metrics.

PropertyValuePharmacological Significance
CAS Number 948289-02-9Unique identifier for sourcing and regulatory documentation[4].
Molecular Formula C13H11NO4Defines the baseline atomic composition.
Molecular Weight 245.23 g/mol Falls well within Lipinski’s Rule of 5; highly efficient for Fragment-Based Drug Design (FBDD)[4].
LogP (Predicted) ~2.1The 6,8-dimethyl groups provide optimal lipophilicity, enhancing cellular membrane permeability compared to unsubstituted analogs.
H-Bond Donors 2Facilitates critical hydrogen-bonding interactions, particularly with kinase hinge regions or receptor pockets.
H-Bond Acceptors 5Enables diverse hydrogen-bonding networks with target proteins.
Reactive Handles C2, C3 CarboxylatesAllows for rapid cyclization into anhydrides or imides, locking the molecule into bioactive conformations.

Mechanistic Rationale: The "E-E-A-T" of Scaffold Selection

As an Application Scientist, I emphasize that selecting a starting material is never arbitrary; it is a calculation of causality. The specific substitution pattern of 6,8-dimethylquinoline-2,3-dicarboxylic acid dictates its biological efficacy:

  • The Planar Quinoline Core (DNA & Kinase Targeting): The flat, aromatic nature of the quinoline ring allows it to seamlessly intercalate between DNA base pairs or slip into the narrow, ATP-binding hinge regions of kinases. This is a well-documented mechanism for inducing apoptosis in oncology targets[3].

  • The 6,8-Dimethyl Anchors (Lipophilic Ligand Efficiency): Unsubstituted quinoline-2,3-dicarboxylic acids often suffer from poor cellular penetration. The addition of methyl groups at the C6 and C8 positions increases the Lipophilic Ligand Efficiency (LLE). These methyl groups act as hydrophobic anchors, driving the molecule deep into lipophilic binding pockets, such as those found in the nuclear receptor RORγt (a target for autoimmune diseases)[2] or bacterial cell walls[5].

  • The 2,3-Dicarboxylic Acid Handles (Synthetic Trapping): The adjacent carboxylic acids are not meant to remain free in the final drug candidate (as this would result in poor bioavailability). Instead, they are synthetically "trapped" into cyclic imides or amides. This conformational restriction reduces the entropic penalty upon target binding, drastically increasing binding affinity (Kd).

Pathway Visualization: Topoisomerase II Inhibition

When converted into an imide derivative, this scaffold acts as a potent topoisomerase II poison. The diagram below illustrates the causal relationship between the structural features of the drug and the resulting cellular response.

TopoII_Pathway A 6,8-Dimethylquinoline Imide Derivative B Hydrophobic Pocket Binding (6,8-Me) A->B Anchoring C DNA Intercalation (Planar Quinoline Core) A->C Pi-Pi Stacking D Topoisomerase II Cleavage Complex Stabilization B->D C->D E Double-Strand DNA Breaks D->E Enzyme Inhibition F Apoptosis (Cancer Cell Death) E->F DNA Damage Response

Mechanism of action for 6,8-dimethylquinoline-based topoisomerase II inhibitors.

Key Applications in Drug Discovery

A. Targeted Oncology (Topoisomerase & Kinase Inhibitors) Derivatives of quinoline-2,3-dicarboxylic acid are heavily utilized in the synthesis of fused heterocyclic systems (like pyrroloquinolines). These planar, rigid structures are excellent DNA intercalators and topoisomerase poisons, leading to targeted DNA damage in rapidly dividing cancer cells[3].

B. Immunology and Inflammation (RORγt Modulators) Recent patent literature highlights the use of substituted quinoline-2,3-dicarboxylic acids in the synthesis of modulators for the nuclear receptor RORγt. By inhibiting RORγt, these compounds block Th17 cell differentiation, providing a therapeutic avenue for autoimmune diseases like rheumatoid arthritis and psoriasis[2].

C. Neuropharmacology (VGLUT Modulation) Quinoline dicarboxylates have been investigated as inhibitors of vesicular glutamate transporters (VGLUT) and aspartate aminotransferase (AAT). The dicarboxylate moiety mimics the structure of endogenous glutamate/aspartate, allowing for competitive inhibition in synaptic vesicles, which is crucial for studying neurotransmitter dynamics[6].

Experimental Protocols: Synthesis of Bioactive Imides

To utilize this compound effectively, it must be activated. Direct amidation of the di-acid is thermodynamically unfavorable due to the electron-withdrawing nature of the quinoline ring. The self-validating system below details the two-step conversion of the di-acid into a highly bioactive cyclic imide.

Protocol 1: Synthesis of the Reactive Anhydride Intermediate

Causality: Dehydrating the di-acid into a cyclic anhydride creates a highly electrophilic intermediate. This overcomes the steric hindrance of the quinoline ring and ensures rapid, regiospecific nucleophilic attack by the target amine.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent (e.g., 2.45 g, 10 mmol) of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in 15 mL of neat Acetic Anhydride ( Ac2​O ).

  • Activation: Heat the suspension to reflux (approx. 120°C) under an inert argon atmosphere for 4 hours. Note: The acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium forward.

  • Isolation: Allow the reaction mixture to cool to room temperature. The target anhydride will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under a vacuum and wash it with cold, dry diethyl ether (3 x 10 mL) to remove residual acetic acid. Dry in a vacuum desiccator overnight.

  • Self-Validation Check: Analyze the product via FTIR. The successful formation of the anhydride is confirmed by the disappearance of the broad carboxylic -OH stretch (3300-2500 cm−1 ) and the appearance of two sharp, distinct C=O stretches at approximately 1850 cm−1 and 1780 cm−1 .

Protocol 2: Condensation to Form Bioactive Quinoline-2,3-dicarboximides

Causality: The reaction between the anhydride and a primary amine initially forms a ring-opened amic acid. Triethylamine (TEA) is added to act as a non-nucleophilic base, scavenging acidic byproducts and maintaining the amine's nucleophilicity. Subsequent heating drives the loss of water, forcing the ring to close into the stable, bioactive imide.

Step-by-Step Methodology:

  • Nucleophilic Attack: Dissolve 1.0 equivalent of the synthesized anhydride in anhydrous Tetrahydrofuran (THF). Dropwise, add 1.1 equivalents of the desired primary amine ( R−NH2​ ) and 1.5 equivalents of Triethylamine (TEA) at 0°C.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours to form the intermediate amic acid.

  • Ring Closure: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) and heat the mixture to reflux (80°C) for 6 to 8 hours to drive the dehydrative cyclization.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The final imide will exhibit a significantly higher Rf value (more non-polar) compared to the highly polar, ring-opened amic acid intermediate. Confirm the final structure via LC-MS (looking for the [M+H]+ peak).

Synthetic Workflow Visualization

SynthFlow A 6,8-Dimethylquinoline- 2,3-dicarboxylic acid (CAS: 948289-02-9) B Dehydration (Ac2O, 120°C, 4h) A->B C 6,8-Dimethylquinoline- 2,3-dicarboxylic anhydride B->C Intermediate D Nucleophilic Attack (R-NH2, TEA, THF) C->D E Ring Closure (Reflux, 80°C, 6h) D->E F Bioactive Imide Drug Candidate E->F Final Product

Step-by-step synthetic workflow for generating bioactive quinoline imides.

References

  • Methylene Linked Quinolinyl Modulators of RORγt. US Patent US20140107094A1.
  • Ishida et al. "Synaptic vesicles are capable of synthesizing the VGLUT substrate glutamate from α-ketoglutarate for vesicular loading". National Institutes of Health (PMC). Available at: [Link]

  • Panchal et al. "Acridine a versatile heterocyclic moiety as anticancer agent". International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Indian Journal of Chemistry. "In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives". ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Catalytic Applications of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the projected catalytic applications of transition metal complexes incorporating the 6,8-dimethylquinoline-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the projected catalytic applications of transition metal complexes incorporating the 6,8-dimethylquinoline-2,3-dicarboxylic acid ligand. While this specific ligand is a relatively unexplored frontier in catalysis, its structural and electronic properties, derived from the versatile quinoline scaffold, suggest significant potential. This document synthesizes information from analogous systems to provide a robust framework for researchers looking to explore its catalytic capabilities.

Introduction: The Promise of a Tailored Ligand

Quinoline derivatives are a cornerstone in the architecture of catalysts, prized for their rigid structure, potent coordinating ability, and tunable electronic properties. The introduction of carboxylic acid functionalities, particularly at the 2 and 3-positions, creates a powerful bidentate or potentially tridentate chelating environment. This pre-organization of binding sites enhances the stability of the resulting metal complexes and can impart unique reactivity.

The 6,8-dimethylquinoline-2,3-dicarboxylic acid ligand, hereafter referred to as DMQDCA , is of particular interest. The methyl groups at the 6 and 8-positions are not merely passive substituents; they introduce specific electronic and steric effects:

  • Electronic Tuning: As electron-donating groups, the methyl substituents increase the electron density on the quinoline ring system. This can enhance the donor capacity of the quinoline nitrogen, potentially influencing the electronic properties and, consequently, the reactivity of the metal center.

  • Steric Influence: The presence of the methyl groups can introduce steric bulk, which can be advantageous in catalysis by promoting certain reaction pathways, preventing catalyst deactivation through dimerization, and influencing the stereoselectivity of a reaction.

Given the established catalytic prowess of transition metal complexes with related quinoline carboxylic acids in a range of transformations, it is hypothesized that DMQDCA complexes will be effective catalysts, particularly in oxidation and cross-coupling reactions.[1] This guide will provide detailed protocols for the synthesis of DMQDCA and its metal complexes, followed by projected applications in these key areas of chemical synthesis.

Synthesis and Coordination Chemistry

Synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic Acid (DMQDCA)

The synthesis of substituted quinolines can be achieved through various established methods.[2] A plausible and adaptable route to DMQDCA is a modification of the Doebner-von Miller reaction, followed by oxidation and hydrolysis.

Synthesis_of_DMQDCA A 3,5-Dimethylaniline C Doebner-von Miller Reaction (Acid-catalyzed cyclization) A->C B α,β-Unsaturated dicarbonyl compound B->C D 2,3-Dialkyl-6,8-dimethylquinoline C->D Formation of quinoline core E Oxidation (e.g., KMnO4 or RuO4) D->E Side-chain oxidation F 6,8-Dimethylquinoline-2,3-dicarboxylic acid (DMQDCA) E->F Hydrolysis (if necessary) Oxidation_Catalytic_Cycle center Catalytic Cycle A [Cu(II)(DMQDCA)] B [Cu(II)(DMQDCA)(R2CHOH)] A->B Alcohol Coordination C [Cu(I)(DMQDCA-H)] B->C - R2C=O - H+ D [Cu(III)(DMQDCA)(OOH)] C->D + O2 + H+ D->A - H2O Suzuki_Workflow A Reaction Setup (Schlenk flask, inert atmosphere) B Addition of Reagents (Aryl halide, Arylboronic acid, Base) A->B C Addition of Catalyst ([Pd(DMQDCA)Cl2]) B->C D Addition of Degassed Solvent C->D E Reaction (Heating and Stirring) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization G->H

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

Welcome to the technical support guide for the synthesis and yield optimization of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and yield optimization of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with substituted quinoline scaffolds. Here, we address common challenges encountered during synthesis, providing troubleshooting strategies and detailed protocols grounded in established chemical principles.

The synthesis of polysubstituted quinolines can be complex, with yields often compromised by side reactions, harsh reaction conditions, and purification difficulties.[1] This guide provides a systematic approach to navigate these issues, improve reaction outcomes, and ensure the reliable synthesis of the target compound.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and adaptable method for synthesizing the target molecule, 6,8-Dimethylquinoline-2,3-dicarboxylic acid, is a two-step process. This pathway is a variation of established quinoline syntheses, such as the Friedländer or Doebner-von Miller reactions, which are known for their versatility.[2][3][4]

  • Step 1: Acid-Catalyzed Cyclocondensation. Reaction of 3,5-dimethylaniline with diethyl oxalacetate (or a similar β-keto ester) to form the diethyl 6,8-dimethylquinoline-2,3-dicarboxylate intermediate.

  • Step 2: Basic Hydrolysis. Saponification of the diethyl ester intermediate to yield the final 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

This approach is advantageous because the intermediate ester is generally easier to purify than the final diacid, and the reaction conditions for each step can be independently optimized.

Troubleshooting and Yield Optimization (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Issue 1: Very Low or No Yield of the Diethyl Ester Intermediate in Step 1.

Question: My initial cyclocondensation reaction is failing or giving me minimal product. What are the likely causes and how can I fix it?

Answer: This is a frequent challenge in quinoline synthesis and typically points to one of four key areas: reaction conditions, catalyst efficacy, reactant quality, or competing side reactions.

  • Potential Cause A: Suboptimal Reaction Temperature The cyclization and subsequent dehydration steps require sufficient thermal energy.[5] If the temperature is too low, the reaction will be sluggish or may not proceed at all. Conversely, excessive heat can lead to the decomposition of starting materials and the formation of intractable tar, a common issue in acid-catalyzed quinoline syntheses.[1][6]

    Solution:

    • Temperature Screening: Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

    • Stepwise Heating: Gradually increase the temperature in 10-15 °C increments if the reaction is not progressing. Some protocols for related syntheses utilize temperatures up to 150 °C or even higher, particularly if using a high-boiling solvent.[7]

    • Solvent Choice: Consider using a higher-boiling point solvent like diphenyl ether or Dowtherm A if your current solvent limits the achievable temperature, though this can complicate work-up.

  • Potential Cause B: Inappropriate or Inactive Catalyst The choice and concentration of the acid catalyst are critical for promoting the key cyclization step.[8] An unsuitable catalyst may not be strong enough to facilitate the reaction or could promote polymerization.

    Solution:

    • Catalyst Screening: While concentrated sulfuric acid is common, it can be overly harsh.[9] Consider screening other catalysts such as Polyphosphoric Acid (PPA), which is an excellent dehydrating agent, or Lewis acids like ZnCl₂ or SnCl₄.[9][10]

    • Catalyst Loading: Ensure you are using a catalytic amount, but be aware that some reactions require a larger quantity to act as both catalyst and solvent. Refer to literature for analogous reactions.

    • Water Scavenging: The reaction generates water, which can inhibit the acid catalyst and shift the equilibrium away from the product.[5] Performing the reaction in a flask equipped with a Dean-Stark trap to remove water azeotropically can significantly improve yields.

  • Potential Cause C: Poor Reactant Quality or Presence of Water The purity of your 3,5-dimethylaniline and diethyl oxalacetate is paramount. Impurities can interfere with the reaction, and the presence of water can hinder acid-catalyzed dehydrations.[5]

    Solution:

    • Purify Starting Materials: Distill the 3,5-dimethylaniline if it is discolored. Ensure the diethyl oxalacetate is of high purity.

    • Use Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction. Use anhydrous reagents whenever possible.

Issue 2: Significant Tar Formation During Cyclization.

Question: My reaction mixture turns into a dark, viscous tar, making product isolation impossible. How can I prevent this?

Answer: Tar formation is arguably the most common pitfall in Doebner-von Miller and related quinoline syntheses.[6] It arises from the acid-catalyzed self-condensation and polymerization of the carbonyl-containing starting materials under the harsh reaction conditions.

Solution:

  • Control Reagent Addition: Add the acid catalyst slowly to the mixture of the aniline and ester while cooling the flask in an ice bath. This helps to manage the initial exotherm.[6]

  • Optimize Temperature: As mentioned previously, avoid excessive heat. Maintain the lowest temperature at which the reaction proceeds at a reasonable rate.[1]

  • Use a Milder Catalyst: Switch from concentrated H₂SO₄ to PPA or a solid acid catalyst like Amberlite or Ag(I)-exchanged Montmorillonite K10, which have been shown to reduce side reactions in similar syntheses.[10]

  • Biphasic System: A clever strategy to reduce polymerization is to run the reaction in a biphasic system. For example, using toluene as a non-polar organic solvent while the aniline salt resides in an acidic aqueous phase can limit the self-condensation of the carbonyl reactant.[6]

Issue 3: Incomplete Hydrolysis of the Diethyl Ester (Step 2).

Question: After the hydrolysis step, I still see my ester intermediate in the NMR spectrum. How can I drive the reaction to completion?

Answer: The saponification of sterically hindered esters can sometimes be challenging.

Solution:

  • Increase Base Equivalents: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH). A minimum of two molar equivalents is required, but using 3-4 equivalents is often recommended to ensure the reaction goes to completion.[11]

  • Increase Reaction Time/Temperature: Reflux the reaction mixture for a longer period (e.g., 4-8 hours). Monitor the disappearance of the starting ester by TLC.

  • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and accelerate the hydrolysis.[11]

Issue 4: Difficulty Isolating the Final Dicarboxylic Acid Product.

Question: After hydrolysis and acidification, I am struggling to precipitate or extract my final product. What is the best work-up procedure?

Answer: Quinoline dicarboxylic acids can exhibit zwitterionic character and may have significant water solubility, complicating isolation.

Solution:

  • Careful Acidification: After hydrolysis, cool the basic solution in an ice bath. Slowly add concentrated HCl or H₂SO₄ dropwise with vigorous stirring. The product is least soluble at its isoelectric point. Monitor the pH carefully; the product should precipitate out. Aim for a final pH of approximately 2-4.

  • Patience and Cold: Allow the acidified mixture to stand in the cold (0-4 °C) for several hours to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a cold organic solvent (like ethanol or ether) to remove organic impurities.

  • Extraction of the Filtrate: If the yield is still low, the aqueous filtrate may contain a significant amount of dissolved product. Extract the filtrate multiple times with a polar organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)
  • Q1: What is the likely mechanism for the cyclocondensation reaction?

    • A1: The reaction likely proceeds through a mechanism similar to the Combes or Doebner-von Miller synthesis.[8][10] It involves an initial nucleophilic attack of the aniline onto one of the carbonyl groups of the diethyl oxalacetate, followed by the formation of an enamine intermediate. An acid-catalyzed intramolecular electrophilic attack on the activated aniline ring then occurs, leading to cyclization. The final step is dehydration/aromatization to form the stable quinoline ring system.

  • Q2: Are there any alternative synthetic routes to consider?

    • A2: Yes. One potential alternative is the oxidation of a suitably substituted quinoline. For instance, if 8-hydroxy-3-ethylquinoline is oxidized with hydrogen peroxide in a basic solution, it can yield 5-ethyl-pyridine-2,3-dicarboxylic acid.[12] A similar strategy could theoretically be applied if a corresponding 6,8-dimethylquinoline precursor with an oxidizable group on the benzene ring were available. However, the cyclocondensation approach is generally more direct.

  • Q3: How can I reliably confirm the structure of my final product?

    • A3: A combination of standard analytical techniques is required:

      • ¹H and ¹³C NMR Spectroscopy: This will confirm the carbon skeleton, the number and position of the methyl groups, and the presence of the carboxylic acid protons.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: To identify the characteristic C=O and O-H stretches of the carboxylic acid groups.

Data and Workflow Visualization
Troubleshooting Summary Table
Problem Potential Cause Suggested Solution Reference
Low/No Yield (Step 1) Suboptimal TemperatureScreen temperatures from 80-150 °C; use a high-boiling solvent if necessary.[1][5]
Ineffective CatalystScreen different Brønsted (H₂SO₄, PPA) and Lewis acids (ZnCl₂); use a Dean-Stark trap.[8][10]
Tar Formation (Step 1) Harsh Acidic ConditionsAdd acid slowly at low temp; use milder catalysts (PPA, solid acids).[1][6]
Reagent PolymerizationEmploy a biphasic solvent system to sequester the carbonyl reactant.[6]
Incomplete Hydrolysis (Step 2) Insufficient Base/TimeUse 3-4 eq. of NaOH/KOH; increase reflux time; add a co-solvent (EtOH/THF).[11]
Difficult Product Isolation Product SolubilityCarefully acidify to the isoelectric point (pH ~2-4); allow to precipitate in the cold.[11]
General Synthesis and Troubleshooting Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis cluster_troubleshooting Troubleshooting start1 Mix 3,5-Dimethylaniline + Diethyl Oxalacetate add_cat Add Acid Catalyst (e.g., PPA) start1->add_cat heat Heat Reaction (80-120 °C) add_cat->heat monitor Monitor by TLC heat->monitor low_yield Low Yield? heat->low_yield tar Tar Formation? heat->tar workup1 Aqueous Workup & Extraction monitor->workup1 Reaction Complete purify1 Purify Diethyl Ester (Chromatography/Recrystallization) workup1->purify1 start2 Dissolve Diethyl Ester in EtOH purify1->start2 Pure Intermediate add_base Add Aqueous NaOH (3-4 eq.) start2->add_base reflux Reflux (4-8h) add_base->reflux monitor2 Monitor by TLC reflux->monitor2 incomplete_hydrolysis Incomplete Hydrolysis? reflux->incomplete_hydrolysis acidify Cool and Acidify (pH 2-4) monitor2->acidify Hydrolysis Complete isolate Filter & Dry Final Product acidify->isolate sol_temp Adjust Temperature low_yield->sol_temp Yes sol_cat Change Catalyst low_yield->sol_cat Yes tar->sol_cat Yes sol_cond Milder Conditions tar->sol_cond Yes sol_base More Base/Time incomplete_hydrolysis->sol_base Yes

Caption: Workflow for synthesis and key troubleshooting decision points.

Simplified Reaction Mechanism

Caption: Simplified mechanism for the acid-catalyzed cyclocondensation step.

Detailed Experimental Protocols

Disclaimer: These protocols are representative examples based on analogous transformations. All laboratory work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Diethyl 6,8-Dimethylquinoline-2,3-dicarboxylate
Parameter Value Notes
Reactants 3,5-Dimethylaniline (1.0 eq)Ensure purity.
Diethyl oxalacetate (1.1 eq)
Catalyst Polyphosphoric Acid (PPA)~10x weight of aniline
Temperature 100-120 °CMonitor for exotherms.
Time 2-4 hoursMonitor by TLC.

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3,5-dimethylaniline.

  • Slowly add polyphosphoric acid. An exotherm may be observed.

  • Begin heating the mixture to 100 °C with efficient stirring.

  • Once the temperature is stable, add diethyl oxalacetate dropwise over 30 minutes.

  • Maintain the reaction at 100-120 °C for 2-4 hours, monitoring the consumption of the aniline by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Allow the reaction to cool to room temperature. Very carefully, pour the viscous mixture onto a large amount of crushed ice with stirring.[5]

  • Neutralize the acidic slurry by slowly adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Hydrolysis to 6,8-Dimethylquinoline-2,3-dicarboxylic acid
Parameter Value Notes
Reactants Diethyl Ester (1.0 eq)From Protocol 1.
Base Sodium Hydroxide (3-4 eq)As a 10-20% aqueous solution.
Solvent EthanolTo aid solubility.
Temperature Reflux (~80-90 °C)
Time 4-8 hoursMonitor by TLC.

Procedure:

  • Suspend the diethyl ester intermediate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3-4 molar equivalents).

  • Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

  • Work-up: After cooling the mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool it in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches ~2-3. A precipitate should form.[11]

  • Allow the mixture to stand in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the final dicarboxylic acid.

References
  • Wikipedia. Combes quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchSpace at the University of KwaZulu-Natal. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]

  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Scribd. Combes Quinoline Synthesis Overview. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Google Patents. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ACS Publications. Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags | The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • European Patent Office. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. [Link]

  • ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]

  • Google Patents. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. [Link]

  • PMC. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]

  • MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in assays

Welcome to the Application Support Center. As Senior Application Scientists, we frequently assist researchers struggling with the erratic assay behavior of substituted quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As Senior Application Scientists, we frequently assist researchers struggling with the erratic assay behavior of substituted quinoline derivatives. 6,8-Dimethylquinoline-2,3-dicarboxylic acid presents a unique physical chemistry challenge: it possesses a highly lipophilic core coupled with two hydrogen-bonding carboxylic acid groups, leading to a massive crystal lattice energy that resists aqueous hydration.

This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising your assay's biological integrity.

Mechanistic Overview: The Root Cause of Precipitation

The Structural Dichotomy: The parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), is moderately soluble in water (approx. 0.5 mg/mL in PBS)[1]. However, the addition of two methyl groups at the 6 and 8 positions significantly increases the molecule's lipophilicity (LogP).

The Local pH Drop: While the compound has two carboxylic acid groups with expected pKa values near ~2.5 (pKa1) and ~4.5 (pKa2), adding the free acid directly to a neutral, unbuffered, or weakly buffered aqueous solution causes a rapid drop in the local pH. This protonates the compound at the solid-liquid interface, halting dissolution and leaving a stubborn suspension. Furthermore, in complex media, common serum electrolytes (such as NaCl) can drastically reduce the aqueous solubility of quinoline carboxylic acids by over 200-fold due to common-ion effects and molecular aggregation[2].

Solubilization Decision Matrix

Pathway A 6,8-Dimethylquinoline- 2,3-dicarboxylic acid B Identify Assay Constraints A->B C Biochemical Assays (pH Flexible) B->C D Cell-Based Assays (Strict Osmolarity/pH) B->D E Alkaline Shift (0.1M NaOH) C->E F DMSO Stock (Anhydrous) D->F G Buffer Dilution (pH 7.4) E->G H Carrier Addition (HP-β-CD) F->H

Decision matrix for solubilizing 6,8-dimethylquinoline-2,3-dicarboxylic acid in assays.

Validated Solubilization Workflows

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Do not proceed to your biological assay without passing the validation step.

Protocol A: The Alkaline Shift Method (For Biochemical Assays)

Causality: By pre-treating the compound with a strong base, we force the complete deprotonation of both carboxylic acid groups, forming a highly soluble dianion salt. Literature demonstrates that basic treatment of quinoline carboxylic acids yields high aqueous solubility up to 50 mM[3].

  • Weighing: Weigh the desired amount of 6,8-Dimethylquinoline-2,3-dicarboxylic acid into a microcentrifuge tube.

  • Deprotonation: Add 2.2 molar equivalents of 0.1 M NaOH directly to the solid.

  • Agitation: Vortex vigorously for 60 seconds. The suspension should transition to a clear solution as the sodium salt forms.

  • Buffering: Dilute the concentrated salt solution into your final assay buffer (e.g., 100 mM Tris-HCl or HEPES, pH 7.4). Ensure the buffer capacity is sufficient to absorb the residual NaOH without raising the final assay pH above 7.5.

  • System Validation: Centrifuge the final working solution at 10,000 × g for 5 minutes. Measure the UV absorbance of the supernatant at 264 nm (the characteristic λmax​ for quinolinic acid derivatives[1]). Compare this to an uncentrifuged aliquot. A deviation of < 5% confirms the absence of colloidal micro-precipitates.

Protocol B: Co-Solvent & Carrier System (For Cell-Based Assays)

Causality: Cell-based assays cannot tolerate extreme pH shifts or high osmolarity. We must first disrupt the crystal lattice using an organic solvent (DMSO), and then use a carrier molecule (Hydroxypropyl-β-cyclodextrin, HP-β-CD) to encapsulate the hydrophobic dimethylquinoline core, shielding it from serum electrolytes that induce aggregation[2].

  • Primary Stock: Dissolve the free acid in 100% anhydrous DMSO to create a 20 mM stock. Quinoline dicarboxylic acids generally exhibit excellent solubility in DMSO (often >15 mg/mL)[1].

  • Carrier Preparation: Prepare your cell culture media supplemented with 5% (w/v) HP-β-CD.

  • Solvent Shift: While vigorously vortexing the carrier media, add the DMSO stock dropwise to reach your target concentration. Crucial: The final DMSO concentration must remain ≤ 0.5% to prevent cytotoxicity.

  • System Validation: Perform an OD 600​ scan of the final media blanked against media alone. An OD 600​ > 0.05 indicates light scattering from compound aggregation. If detected, you must increase the HP-β-CD concentration or reduce the final compound concentration.

Quantitative Performance Data

The following table summarizes the expected solubility limits based on the chosen methodology. Use this to select the appropriate workflow for your target assay concentration.

Solubilization MethodPrimary Solvent / CarrierMax Stock ConcentrationMax Assay ConcentrationAssay Compatibility
Direct Aqueous PBS (pH 7.2)< 0.5 mM< 0.1 mMPoor / Unreliable
Alkaline Shift 0.1 M NaOH Buffer50 mM5.0 mMBiochemical / Enzymatic
Direct Co-solvent 100% DMSO Media20 mM100 µMCell-based (≤0.5% DMSO)
Carrier System DMSO + 5% HP-β-CD20 mM (in DMSO)500 µMCell-based / In vivo

Troubleshooting FAQs

Q: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS? A: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic 6,8-dimethylquinoline core can hydrate. The exposed lipophilic core rapidly nucleates. Furthermore, high concentrations of sodium chloride in PBS exacerbate this by driving the compound out of solution via the common ion effect[2]. Solution: Use the Carrier System (Protocol B) or ensure rapid, high-shear mixing during dilution.

Q: Can I just heat the PBS to 37°C to force the compound into solution? A: No. While heating provides the thermodynamic energy to overcome the crystal lattice temporarily, the solution becomes supersaturated once it cools to room temperature (or even during standard 37°C incubations over time). This leads to unpredictable crystallization during your assay, destroying reproducibility. Always achieve stable solubility at room temperature first.

Q: I am using the Alkaline Shift method, but my enzyme assay is losing activity. What is happening? A: You are likely exceeding the buffering capacity of your assay buffer. If you add a high volume of the 0.1 M NaOH-solubilized stock into a weak buffer (e.g., 10 mM Tris), the final pH may spike above 8.5, denaturing your target enzyme. Solution: Check the final pH of your assay mixture using a micro-pH probe. If it is too basic, either increase the molarity of your assay buffer or back-titrate the stock solution with dilute HCl to pH 7.5 before adding it to the enzyme.

Q: Does the position of the methyl groups really matter that much? Standard quinolinic acid dissolves fine for me. A: Yes. Unsubstituted quinolinic acid lacks the highly lipophilic methyl groups and can dissolve directly in PBS up to ~0.5 mg/mL[1]. The 6,8-dimethyl substitution drastically alters the partition coefficient (LogP) and crystal packing, making it behave more like a hydrophobic drug candidate than a simple dicarboxylic acid.

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Troubleshooting

Purification and recrystallization techniques for 6,8-Dimethylquinoline-2,3-dicarboxylic acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Purification and Recrystallization Troubleshooting Guides & FAQs Welcome to the Technical Support Center for 6,8-Dimethylquinoline-2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Topic: Purification and Recrystallization Troubleshooting Guides & FAQs

Welcome to the Technical Support Center for 6,8-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals (such as imidazolinone herbicides). Due to the presence of both a basic quinoline nitrogen and two acidic carboxyl groups, isolating this compound with high purity requires precise control over pH and thermal exposure.

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield recovery and purity.

Experimental Workflow

The following diagram outlines the optimal acid-base extraction and recrystallization pathway designed to isolate the di-acid from crude reaction mixtures while preventing thermal degradation.

Workflow N1 Crude 6,8-DMQDA N2 Alkaline Dissolution (pH 9-10) N1->N2 N3 Organic Wash (DCM) N2->N3 Aqueous Phase N4 Acidification (pH 2.0-2.5) N3->N4 Washed Aqueous N5 Hot Recrystallization (MeCN / EtOH) N4->N5 Precipitate N6 Pure Crystals N5->N6 Cooling

Workflow for the purification and recrystallization of 6,8-DMQDA.

Quantitative Data: Solvent & pH Parameters

To successfully manipulate the solubility of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, you must adhere to strict physicochemical parameters. The table below summarizes the critical quantitative data required for the workflow.

Parameter / ReagentValue / DataMechanistic Role & Causality
Aqueous Extraction pH 9.0 – 10.0Deprotonates both -COOH groups to form a highly water-soluble disodium salt, leaving neutral organic impurities in the organic phase.
Precipitation pH 2.0 – 2.5Reaches the isoelectric point. Prevents mono-anion solubility (pH > 4) and quinoline nitrogen protonation (pH < 1.5).
Dichloromethane (Wash) bp: 39.6 °CLow boiling point allows easy removal of residual solvent from the aqueous phase under mild vacuum before acidification.
Acetonitrile (Recryst.) bp: 82.0 °CProvides a steep thermal solubility gradient. High solubility at reflux, near-zero solubility at 4 °C, promoting high-recovery crystallization .
Ethyl Acetate (Recryst.) bp: 77.1 °CLower boiling point alternative to prevent thermal decarboxylation at the C-2 position during prolonged dissolution attempts.

Step-by-Step Methodology: Self-Validating Protocol

This protocol leverages the compound's pH-dependent solubility to strip away impurities before a final thermal recrystallization.

Phase 1: Alkaline Extraction & Impurity Cleavage
  • Dissolution: Suspend 10.0 g of crude 6,8-Dimethylquinoline-2,3-dicarboxylic acid in 100 mL of 1M Na₂CO₃. Stir at 40°C for 30 minutes.

    • Causality: The pKa of the carboxylic acids allows complete deprotonation to the highly water-soluble disodium salt, leaving neutral organic impurities undissolved.

  • Carbon Treatment: Add 1.0 g of activated carbon (Norit). Stir for 15 minutes, then vacuum filter through a tightly packed Celite pad.

    • Causality: High-molecular-weight polymeric byproducts (tar) strongly adsorb to the porous carbon matrix via van der Waals interactions.

  • Organic Wash: Transfer the dark-yellow filtrate to a separatory funnel. Extract with Dichloromethane (3 × 50 mL). Discard the lower organic layers.

    • Self-Validation Check: Spot the aqueous layer on a silica TLC plate and elute with 100% EtOAc. A UV-active spot at the baseline (Rf ~0.0) confirms the di-acid is retained in the aqueous phase. The absence of migrating spots confirms the successful removal of neutral organics.

Phase 2: Isoelectric Precipitation
  • Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches exactly 2.0–2.5 (monitor continuously with a calibrated pH probe).

    • Causality: At pH 2.0–2.5, the molecule reaches its isoelectric point. The carboxylates are protonated, and the quinoline nitrogen remains largely unprotonated, resulting in the neutral, highly insoluble di-acid.

  • Isolation: Stir the resulting thick suspension for 1 hour at 5°C to ensure complete precipitation. Vacuum filter the solid and wash with 20 mL of ice-cold distilled water. Dry under vacuum at 45°C for 12 hours.

Phase 3: Recrystallization
  • Dissolution: Suspend the dried crude powder in a minimum volume (approx. 50-70 mL) of boiling Acetonitrile (or Ethyl Acetate for heat-sensitive batches) .

    • Causality: Acetonitrile provides a steep solubility curve for quinoline dicarboxylic acids, dissolving them at reflux but rejecting them at room temperature.

  • Nucleation & Crystal Growth: Remove from heat. Allow the flask to cool ambiently to room temperature over 4 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling prevents the entrapment of solvent molecules and impurities within the crystal lattice, preventing the compound from "oiling out".

  • Final Isolation: Filter the crystalline needles, wash with 10 mL of cold Acetonitrile, and dry in a vacuum desiccator.

Troubleshooting & FAQs

Q: I am observing a lower-than-expected mass yield, and my post-recrystallization NMR shows a missing carboxylic acid peak. What happened? A: You have likely induced thermal decarboxylation. Causality: Quinoline-2,3-dicarboxylic acids are highly susceptible to decarboxylation at the C-2 position when subjected to prolonged heating, especially in acidic media or during extended reflux . The electron-withdrawing quinoline nitrogen stabilizes the transition state during the loss of CO₂, yielding 6,8-dimethylquinoline-3-carboxylic acid. Solution: Minimize heating times during recrystallization. If the batch requires prolonged heating to dissolve, switch to a lower-boiling solvent like Ethyl Acetate (bp 77.1°C) instead of higher-boiling alcohols, and strictly avoid heating the compound in the presence of strong mineral acids.

Q: Why is my product turning into a dark oil during hot recrystallization instead of forming crystals? A: This phenomenon, known as "oiling out," occurs when the compound's melting point is depressed below the solvent's saturation temperature due to residual impurities. Causality: The solute forms a supersaturated liquid phase rather than nucleating a solid lattice. Solution: Do not force crystallization by sudden cooling. Instead, redissolve the oil by adding 10-15% more solvent (e.g., Acetonitrile) and heating. Seed the solution with a few pure crystals of 6,8-Dimethylquinoline-2,3-dicarboxylic acid at a temperature just above the cloud point. Cool the mixture at a highly controlled rate of 5°C/hour to favor crystalline nucleation over phase separation.

Q: What is the exact pH required to maximize the yield during the aqueous precipitation step? A: The optimal precipitation pH is strictly between 2.0 and 2.5 . Causality: At pH > 4.0, the compound exists partially as a soluble mono-anion due to the pKa of the carboxylic acids. Conversely, at pH < 1.5, the quinoline nitrogen begins to protonate, forming a highly soluble cationic zwitterion. Adjusting the pH to 2.0–2.5 ensures the molecule is fully protonated at the carboxylates but neutral at the nitrogen, representing its isoelectric point where aqueous solubility is minimized .

Q: Can I use standard silica gel flash chromatography instead of recrystallization? A: While flash chromatography can technically be employed for quinoline derivatives , it is highly inefficient for dicarboxylic acids. Causality: The highly polar carboxylic acid groups interact strongly with the silanol groups on the silica stationary phase, causing severe peak tailing and irreversible adsorption unless harsh, highly polar eluent modifiers (like acetic acid or formic acid) are used. Acid-base extraction followed by recrystallization is the industry standard because it leverages the compound's inherent pH-dependent solubility, offering a more scalable and self-validating purification route.

References

  • Method for the preparation of quinoline-2,3-dicarboxylic acid (EP0257433B1)
  • Process for preparing pyridine and quinoline derivatives (US5405987A)
  • Product Class 3: Quinolines (Science of Synthesis) Source: Thieme Chemistry URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6,8-Dimethylquinoline-2,3-dicarboxylic acid Oxidation

Welcome to the dedicated technical support center for the oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal reaction outcomes. Our focus is on providing practical, evidence-based solutions to common challenges encountered during the oxidation of this highly functionalized quinoline derivative.

Introduction to the Chemistry

The oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid presents a unique set of challenges due to the presence of multiple reactive sites on the molecule. The primary goal is often the selective oxidation of the methyl groups at the C6 and C8 positions to the corresponding carboxylic acids, yielding quinoline-2,3,6,8-tetracarboxylic acid. However, the quinoline ring system itself, as well as the existing carboxylic acid groups, can be susceptible to degradation or unwanted side reactions under harsh oxidative conditions. This guide will help you navigate these complexities to achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when oxidizing 6,8-Dimethylquinoline-2,3-dicarboxylic acid?

A1: The primary challenges include:

  • Low reaction yield: This can be due to incomplete reaction, degradation of the starting material or product, or the formation of multiple byproducts.

  • Incomplete oxidation: Difficulty in oxidizing both methyl groups completely to carboxylic acids.

  • Ring cleavage: The quinoline nucleus, particularly the electron-rich benzene ring, can be cleaved by strong oxidizing agents, leading to the formation of pyridine-2,3-dicarboxylic acid and other degradation products.[1]

  • Decarboxylation: The existing carboxylic acid groups at the C2 and C3 positions may be lost under harsh reaction conditions, such as high temperatures.[2][3]

  • Formation of N-oxide: The nitrogen atom in the quinoline ring is susceptible to oxidation, forming the corresponding N-oxide, a common side reaction in quinoline chemistry.

Q2: Which oxidizing agents are most suitable for this transformation?

A2: Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for converting alkyl groups on aromatic rings to carboxylic acids.[4][5] However, its high reactivity necessitates careful control of reaction conditions to avoid over-oxidation and ring cleavage.[6] Other potential oxidants include potassium dichromate in acidic media, although this is less common due to environmental concerns. Catalytic aerobic oxidation methods are also emerging as a more selective and environmentally friendly alternative.[7][8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a polar solvent system will likely be required to achieve good separation of the highly polar starting material, intermediates, and final product. HPLC offers a more quantitative approach to monitoring the disappearance of the starting material and the appearance of the product.

Q4: What is the expected outcome of a successful oxidation?

A4: A successful oxidation will convert the two methyl groups at the C6 and C8 positions into carboxylic acid groups, yielding 6,8-dicarboxyquinoline-2,3-dicarboxylic acid (quinoline-2,3,6,8-tetracarboxylic acid). The product will be a highly polar, likely crystalline solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Oxidant: The molar ratio of the oxidizing agent to the substrate may be too low. 2. Low Reaction Temperature: The activation energy for the oxidation of the methyl groups may not be reached. 3. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent system, limiting its availability for reaction.1. Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). It is advisable to add the oxidant portion-wise to control the reaction exotherm. 2. Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for signs of degradation. A temperature range of 70-100°C is a reasonable starting point for permanganate oxidations.[9] 3. Optimize Solvent System: Use a co-solvent system to improve the solubility of the starting material. For example, a mixture of pyridine and water or a tertiary alcohol and water can be effective for permanganate oxidations.
Incomplete Oxidation (Formation of mono-oxidized or partially oxidized products) 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Premature Quenching: The reaction may have been stopped before both methyl groups could be oxidized. 3. Deactivation of Oxidant: The oxidizing agent may have been consumed by side reactions or decomposed over time.1. Extend Reaction Time: Monitor the reaction closely using TLC or HPLC and allow it to proceed until the starting material and mono-oxidized intermediates are no longer observed. 2. Controlled Addition of Oxidant: Add the oxidizing agent in portions over an extended period to maintain an effective concentration throughout the reaction. 3. Ensure Homogeneous Reaction Mixture: Vigorous stirring is crucial to ensure proper mixing and prevent localized depletion of the oxidant.
Significant Byproduct Formation (e.g., Ring Cleavage Products) 1. Excessively Harsh Conditions: High temperatures and/or a high concentration of a strong oxidizing agent can lead to the degradation of the quinoline ring.[1] 2. Inappropriate pH: The stability of the quinoline ring and the reactivity of the oxidant can be highly pH-dependent.[10]1. Moderate Reaction Conditions: Reduce the reaction temperature and add the oxidizing agent more slowly. Consider using a milder oxidizing agent or a catalytic system. 2. Control pH: For permanganate oxidations, conducting the reaction under neutral or slightly alkaline conditions can sometimes be less destructive than acidic conditions. Buffering the reaction mixture may be beneficial.
Evidence of Decarboxylation 1. High Reaction Temperature: Carboxylic acids, particularly those with activating groups, can undergo decarboxylation at elevated temperatures.[2][3]1. Lower Reaction Temperature: Conduct the oxidation at the lowest temperature that still allows for a reasonable reaction rate. 2. Avoid Strongly Acidic or Basic Conditions if Possible: Extreme pH can sometimes facilitate decarboxylation.
Formation of N-Oxide 1. Inherent Reactivity of Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen is susceptible to attack by oxidizing agents.1. Protonation of Nitrogen: Performing the oxidation in an acidic medium can protonate the quinoline nitrogen, reducing its nucleophilicity and disfavoring N-oxide formation. However, this must be balanced with the potential for increased ring degradation under acidic conditions.

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

This protocol provides a starting point for the oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid using potassium permanganate. Optimization of stoichiometry, temperature, and reaction time will be necessary.

Materials:

  • 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 equivalent of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in a mixture of pyridine and water (e.g., a 1:1 or 2:1 v/v ratio). Stir the mixture to achieve a homogeneous suspension or solution.

  • Preparation of Oxidant Solution: In a separate beaker, dissolve 4.0 to 6.0 equivalents of potassium permanganate in water.

  • Addition of Oxidant: Gently heat the solution of the starting material to 70-80°C. Slowly add the potassium permanganate solution dropwise or in small portions to the reaction mixture over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature and to prevent a vigorous exotherm. The purple color of the permanganate should dissipate as it is consumed.

  • Reaction Monitoring: Maintain the reaction mixture at 80-90°C with vigorous stirring. Monitor the progress of the reaction by TLC or HPLC. The reaction is complete when the starting material is no longer detectable. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature using an ice bath.

    • Quench the excess potassium permanganate by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate is reduced.

    • Filter the mixture to remove any remaining manganese salts. Wash the filter cake with a small amount of water.

    • Combine the filtrate and washings. Carefully acidify the clear solution with concentrated hydrochloric acid to a pH of 1-2. The desired product, being a polycarboxylic acid, should precipitate out of the solution.

    • Cool the acidified mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent, such as water or a water/ethanol mixture.

Visualizing the Workflow

Decision Tree for Optimizing Oxidation Conditions

The following diagram illustrates a logical workflow for troubleshooting and optimizing the oxidation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Optimization_Workflow Troubleshooting Workflow for Oxidation start Start: Initial Reaction Setup (KMnO4, Pyridine/H2O, 80°C) check_conversion Monitor Reaction by TLC/HPLC Is conversion > 80%? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_temp Increase Temperature (e.g., to 90-100°C) low_conversion->increase_temp increase_oxidant Increase KMnO4 Stoichiometry (e.g., to 8-10 eq.) low_conversion->increase_oxidant increase_temp->check_conversion increase_oxidant->check_conversion check_byproducts Analyze Byproducts Ring Cleavage or Decarboxylation? high_byproducts Significant Byproducts check_byproducts->high_byproducts Yes isolate_product Isolate and Purify Product check_byproducts->isolate_product No lower_temp Lower Temperature (e.g., to 60-70°C) high_byproducts->lower_temp slower_addition Slower Oxidant Addition high_byproducts->slower_addition lower_temp->check_conversion slower_addition->check_conversion good_conversion->check_byproducts end End: Optimized Protocol isolate_product->end

Caption: A decision-making workflow for optimizing the oxidation reaction.

References

  • Helaja, J., et al. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Zhang, J., et al. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems. Chemical Communications. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry and Technology. Blackwell Science.
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • YouTube. (2020, April 5). MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. Available at: [Link]

  • YouTube. (2020, February 22). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Available at: [Link]

  • ResearchGate. (n.d.). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • International Journal of Scientific Research in Chemistry. (n.d.). A Review of the Oxidative Behavior of Potassium Permanganate for Organic Compounds. Available at: [Link]

  • Google Patents. (n.d.). US3829432A - Process for the oxidation of quinoline.
  • CUTM Courseware - Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in 6,8-Dimethylquinoline-2,3-dicarboxylic Acid Analysis

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized heterocyclic scaffolds. 6,8-Dimethylquinoline-2,3-dicarboxylic acid presents a unique analytical challenge: its rigid quinoline core, electron-withdrawing carboxylic acids, and electron-donating methyl groups create localized electronic environments that often lead to severe signal overlap in 1D 1 H NMR.

This guide is designed for researchers and drug development professionals. It moves beyond basic instrument operation to explain the causality behind spectral artifacts and provides field-proven, self-validating protocols to definitively resolve peak overlap.

Diagnostic Workflow for Peak Resolution

NMR_Troubleshooting Start 1D 1H NMR Peak Overlap Detected Identify Identify Overlapping Region Start->Identify Aromatic Aromatic (H-4, H-5, H-7) ~7.5 - 8.5 ppm Identify->Aromatic Methyl Aliphatic (C6/C8-CH3) ~2.3 - 2.8 ppm Identify->Methyl Carboxylic Exchangeable (COOH) > 10.0 ppm Identify->Carboxylic Solvent Change Solvent (e.g., DMSO-d6 to CD3OD) Aromatic->Solvent pHTitration pH Titration / pD Adjustment Aromatic->pHTitration TwoDNMR 2D NMR (HSQC / HMBC) Methyl->TwoDNMR Carboxylic->pHTitration Temp Variable Temperature (VT) NMR Carboxylic->Temp Resolution Peaks Resolved & Assigned Solvent->Resolution pHTitration->Resolution TwoDNMR->Resolution Temp->Resolution

Workflow for diagnosing and resolving NMR peak overlap in quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic protons (H-4, H-5, H-7) overlapping in my 1D 1 H NMR spectrum, and how can I separate them? A1: The electronic environment of the quinoline ring is heavily influenced by the solvent and the ionization state of the dicarboxylic acids. In standard polar aprotic solvents like DMSO-d 6​ , H-5 and H-7 (both meta to the methyl groups) experience similar magnetic shielding and often overlap. Causality & Solution: The carboxylic acid groups at C2 and C3 have distinct pKa values. By adjusting the pH (or pD in D 2​ O), you selectively deprotonate the C2 or C3 position. This induces a localized change in electron density that propagates through the conjugated quinoline system, differentially shifting H-4, H-5, and H-7 1. Alternatively, switching to a solvent with different hydrogen-bonding capabilities alters dipole interactions, which disproportionately affects the C8 and C2 positions due to the neighboring nitrogen atom's lone pair .

Q2: My methyl peaks (C6-CH 3​ and C8-CH 3​ ) appear as a single broad singlet at ~2.6 ppm. How can I definitively assign them? A2: Overlap in the aliphatic region occurs because the inductive effects of the quinoline core on the C6 and C8 protons are remarkably similar. Causality & Solution: To resolve this, you must leverage the greater chemical shift dispersion of the 13 C nucleus using 2D NMR techniques. While the 1 H shifts may be identical, the 13 C shifts for C6 and C8 differ significantly because C8 is closer to the highly electronegative nitrogen heteroatom, experiencing stronger deshielding . Overlaying Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) spectra allows you to trace the 3-bond couplings from the methyl protons to the distinct quaternary carbons of the quinoline ring, breaking the 1D overlap 23.

Q3: The carboxylic acid protons (-COOH) are missing or overlapping with the residual water peak. Is my compound degraded? A3: Not necessarily. Carboxylic acid protons are highly exchangeable with trace water in deuterated solvents. Causality & Solution: If the chemical exchange rate between the -COOH protons and residual H 2​ O/HDO is on the same timescale as the NMR acquisition, the signals will broaden and coalesce into the water peak 4. To resolve this, perform Variable Temperature (VT) NMR. Lowering the probe temperature slows down the exchange kinetics, sharpening the -COOH signals and separating them from the water peak.

Quantitative Data: Expected Chemical Shifts

Use the following table as a baseline to identify deviations caused by solvent effects or aggregation.

NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Feature / Causality
1 HH-48.5 - 8.8SingletHighly deshielded by the adjacent C3-COOH group.
1 HH-57.6 - 7.9Doublet (J ~ 1.5 Hz)Exhibits meta-coupling to H-7.
1 HH-77.5 - 7.8Doublet (J ~ 1.5 Hz)Exhibits meta-coupling to H-5. Often overlaps with H-5.
1 HC6-CH 3​ 2.4 - 2.6SingletStandard aliphatic shift.
1 HC8-CH 3​ 2.6 - 2.8SingletDeshielded relative to C6 due to proximity to the N-heteroatom.
13 CC-8~135 - 140QuaternaryHeavily affected by the nitrogen lone pair .

Step-by-Step Experimental Protocols

Protocol 1: pH-Titration NMR for Resolving Aromatic Overlap

This protocol leverages the differential pKa values of the C2 and C3 carboxylic acids to walk overlapping aromatic peaks apart.

  • Sample Preparation: Dissolve 10 mg of 6,8-Dimethylquinoline-2,3-dicarboxylic acid in 600 µL of D 2​ O. If solubility is poor, use a 10:90 DMSO-d 6​ :D 2​ O mixture.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (ns=16, d1=2s) to establish the baseline overlap.

  • Titration: Add 2 µL micro-aliquots of 0.1 M NaOD to the NMR tube. Mix thoroughly using a vortex mixer.

  • Iterative Acquisition: Re-acquire the 1D 1 H NMR spectrum after each addition. Monitor the chemical shifts of H-4, H-5, and H-7.

  • Self-Validation: Plot the chemical shift ( δ ) of H-4 versus the estimated pD. The protocol is successful and self-validating if the resulting plot yields a sigmoidal curve. This confirms the chemical shift change is directly driven by the specific pKa of the adjacent C3-COOH group, definitively validating the peak assignment [[1]]().

Protocol 2: High-Resolution 2D NMR (HSQC/HMBC) Acquisition

When 1D spectra fail to resolve the C6 and C8 methyl groups, 2D NMR is mandatory.

  • Pulse Optimization: Optimize the 90-degree pulse width for both the 1 H and 13 C channels to ensure maximum sensitivity and minimize spectral artifacts.

  • Parameter Tuning: Set the 13 C spectral width (SW) strictly to the actual signal region (e.g., 10-170 ppm). Reducing the spectral width maximizes the digital resolution in the indirect ( 13 C) dimension, which is critical for separating closely eluting carbon signals 5.

  • HSQC Acquisition: Acquire a 1 H- 13 C HSQC spectrum to map the overlapping methyl protons to their respective directly-bonded carbons.

  • HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum to detect long-range (2- to 3-bond) couplings.

  • Self-Validation: Overlay the HSQC and HMBC spectra. The protocol is self-validating if you can trace a clear 3-bond correlation from the C8-CH 3​ protons to the C9 bridgehead quaternary carbon, and from the C6-CH 3​ protons to the C5/C7 carbons. If all expected theoretical couplings match the cross-peaks without ambiguity, the overlap is successfully resolved 3.

References

  • Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." IAEA.
  • "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia.
  • Moser, A. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum." ACD/Labs.
  • "NMR Study of Solvation Effect on the Geometry of Proton-Bound Homodimers of Increasing Size." The Journal of Physical Chemistry A - ACS Publications.
  • "Need for high resolution 2D spectra | Applications Notes." JEOL Ltd.
  • "Dicarboxylic Acids as pH Sensors for Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging." PMC - NIH.

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. Our goal is to ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. Our goal is to ensure the long-term stability and integrity of this compound by addressing the primary challenge of thermal degradation.

Section 1: Understanding the Stability of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

6,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] However, its chemical structure, featuring two adjacent carboxylic acid groups on the quinoline scaffold, makes it particularly susceptible to degradation, primarily through thermal decarboxylation.[3][4] Understanding and mitigating this instability is critical for obtaining reliable and reproducible experimental results.

FAQ 1: What is the primary thermal degradation pathway for this compound?

The most significant thermal degradation pathway is decarboxylation . When heated, the molecule can lose one or both of its carboxylic acid groups in the form of carbon dioxide (CO₂). The loss of the first carboxyl group (likely from the 2-position due to the electronic influence of the ring nitrogen) results in the formation of 6,8-Dimethylquinoline-2-carboxylic acid. This process can occur even at moderately elevated temperatures, especially over extended periods. Similar structures, such as quinolinic acid (pyridine-2,3-dicarboxylic acid), are known to decarboxylate in aqueous solutions at temperatures around 95-120°C.[3]

G parent 6,8-Dimethylquinoline- 2,3-dicarboxylic acid degradant1 6,8-Dimethylquinoline- 2-carboxylic acid parent->degradant1 Heat (Δ) co2 Carbon Dioxide (CO₂) parent->co2 Heat (Δ)

FAQ 2: What are the ideal long-term storage conditions?

To minimize degradation, the compound must be protected from heat, moisture, and light. The following conditions are recommended for maintaining its purity and stability.

ParameterRecommendationRationale
Temperature -20°C or lower Reduces molecular kinetic energy, significantly slowing the rate of decarboxylation and other potential degradation reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing potential oxidative degradation and hydrolysis.[7][8]
Moisture Store in a Desiccator The compound is likely hygroscopic.[8][9] Absorbed water can accelerate degradation by acting as a reaction medium.[10][11]
Container Tightly-Sealed Amber Glass Vial Prevents moisture and air ingress while protecting the compound from light, which can cause photolytic degradation.[5][12]
FAQ 3: I've noticed my solid compound is clumping and difficult to weigh accurately. What is causing this?

This phenomenon is a classic sign of hygroscopicity , where the compound readily absorbs moisture from the atmosphere.[8][9] Many dicarboxylic acids exhibit this behavior. The absorbed water not only affects the physical state of the powder but can also compromise its chemical integrity by lowering its melting/decomposition point and potentially facilitating hydrolytic reactions.[10][11] It is crucial to handle the compound in a low-humidity environment (e.g., a glovebox) or work quickly and reseal the container immediately. Always store it in a desiccator.[5][13]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Issue: Inconsistent Experimental Results or Suspected Degradation

You may encounter this issue if your stored sample has been compromised. The troubleshooting workflow below will help you diagnose and address the problem.

G cluster_symptom Symptoms cluster_cause Potential Root Causes cluster_action Recommended Actions Symptom Inconsistent experimental results New peaks in HPLC/LC-MS Reduced yield Discoloration of solid Cause1 Improper Storage Temperature (> -20°C) Symptom->Cause1 Cause2 Moisture Ingress (Hygroscopicity) Symptom->Cause2 Cause3 Exposure to Light Symptom->Cause3 Action1 Quarantine the batch Cause1->Action1 Cause2->Action1 Cause3->Action1 Action2 Perform Purity Assessment (See Protocol 2) Action1->Action2 Action3 Review and improve storage procedures (See Protocol 1) Action2->Action3 Purity OK Action4 If purity is compromised, procure a new, verified batch Action2->Action4 Degradation confirmed

Section 3: Key Experimental Protocols

To ensure the integrity of your compound, follow these validated protocols for storage, handling, and analysis.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Parafilm or other sealing tape

  • Inert gas source (Argon or Nitrogen)

  • Secondary container (e.g., small box or bag)

  • Desiccant pouches

  • -20°C freezer

Procedure:

  • Aliquot: If you have a large batch, divide it into smaller, single-use aliquots in separate amber vials. This minimizes the exposure of the entire batch to atmospheric conditions during each use.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.

  • Seal Tightly: Immediately cap the vial tightly. For an extra layer of protection, wrap the cap-vial interface with Parafilm.[13]

  • Secondary Containment: Place the sealed vial(s) inside a secondary container along with a few desiccant pouches to absorb any ambient moisture within the container.[13]

  • Freeze: Place the secondary container in a designated -20°C freezer. Ensure the freezer maintains a stable temperature.

  • Log: Record the date of storage and any handling events in a laboratory notebook.

Protocol 2: Purity Assessment by HPLC

This stability-indicating HPLC method can be used to separate the parent compound from its primary degradant, the mono-decarboxylated product.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Perchloric Acid or Formic Acid in Water

  • Solvent B: Acetonitrile

  • Gradient: Start with a high aqueous concentration (e.g., 95% A) and ramp to a higher organic concentration (e.g., 95% B) over 15-20 minutes. This will ensure elution of both the more polar di-acid and the less polar mono-acid.

Procedure:

  • Standard Preparation: Prepare a stock solution of a known pure sample (if available) at approximately 1 mg/mL in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with mobile phase).

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration.

  • Injection: Inject 10 µL of both the standard and the sample solution onto the column.

  • Detection: Monitor the eluent at a wavelength where quinoline derivatives absorb, typically around 200-220 nm or a higher wavelength maximum if known.[14]

  • Analysis: Compare the chromatograms. The parent di-acid will have a shorter retention time than its less polar mono-acid degradation product. The appearance of a significant secondary peak in the test sample, which is minor or absent in the standard, indicates degradation. Quantify the peak areas to determine the percentage of purity.

Protocol 3: Confirmatory Forced Thermal Degradation Study

This protocol helps confirm the identity of degradation peaks seen in HPLC analysis by intentionally creating them.[12][15]

Procedure:

  • Prepare Sample: Prepare a solution of the pure compound at ~1 mg/mL in an HPLC vial (e.g., in a 50:50 water:acetonitrile mixture).

  • Stress Condition: Heat the sealed vial in a heating block or oven at 80°C for 24 hours.[15]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: Analyze the stressed sample using the HPLC method described in Protocol 2.

  • Confirmation: The primary new peak that appears in the chromatogram of the stressed sample should correspond to the retention time of the suspected degradation product in your stored sample, confirming its identity as a thermal degradant.

References

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. Available at: [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes | Aldoghachi | Indonesian Journal of Chemistry. Available at: [Link]

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]

  • Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC. Available at: [Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. Available at: [Link]

  • What are the storage and transportation requirements for pharmaceutical-grade Adipic acid? Available at: [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - PMC. Available at: [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International. Available at: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity - Frontiers. Available at: [Link]

  • Determination of Low Molecular Weight Dicarboxylic and Ketocarboxylic Acids in Seawater Samples | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. Available at: [Link]

  • AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Ring-closure reaction to novel quinoline derivatives and their structural characterization - ResearchGate. Available at: [Link]

  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • acetonedicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Biotechnological production of dicarboxylic acids as building blocks for bio-based polymers - mediaTUM. Available at: [Link]

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic - ChemRxiv. Available at: [Link]

  • Dicarboxylic acid - Grokipedia. Available at: [Link]

  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature - KOPS. Available at: [Link]

  • 6,8-DIMETHYL-THIENO[2,3-B ]QUINOLINE-2-CARBOXYLIC ACID - NextSDS. Available at: [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water - ResearchGate. Available at: [Link]

  • dicarboxylic acid and diquinoxaline[2,3-b][2,3-e]piperazine-6,7 - ResearchGate. Available at: [Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. Available at: [Link]

  • 2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 6,8-Dimethylquinoline-2,3-dicarboxylic Acid: A Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 6,8-Dimethylquinoline-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 6,8-Dimethylquinoline-2,3-dicarboxylic acid stands out as a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the methyl groups influences the molecule's lipophilicity and metabolic stability, while the dicarboxylic acid functionality at the 2 and 3-positions provides key sites for further chemical modification and interaction with biological targets.

This guide provides a comparative analysis of three plausible synthetic routes to 6,8-Dimethylquinoline-2,3-dicarboxylic acid, designed to aid researchers in selecting the most suitable pathway for their specific needs. Each route is evaluated based on the availability of starting materials, reaction conditions, potential yields, and overall synthetic efficiency.

Route 1: The Gould-Jacobs Reaction followed by Oxidation

This strategy leverages the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a subsequent oxidation step to introduce the second carboxylic acid group.[1][2][3] This approach begins with the readily available 3,5-dimethylaniline to ensure the desired 6,8-dimethyl substitution pattern.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

  • In a round-bottom flask, a mixture of 3,5-dimethylaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.) is heated at 140-150 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling, the excess diethyl ethoxymethylenemalonate is removed under reduced pressure.

  • The resulting crude anilinomethylenemalonate intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to effect cyclization.[3]

  • The reaction mixture is cooled, and the precipitated product, ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent like hexane.

Step 2: Hydrolysis to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid

  • The ester from the previous step is suspended in an aqueous solution of sodium hydroxide (10-20%).

  • The mixture is heated to reflux for 2-4 hours until hydrolysis is complete, as monitored by TLC.

  • Upon cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration.

Step 3: Oxidation to 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • The 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid is subjected to oxidation to introduce a carboxylic acid group at the 2-position. A potential method involves the use of a strong oxidizing agent, such as potassium permanganate, under basic conditions, followed by acidification. The precise conditions would require optimization.

Reaction Mechanism & Rationale

The Gould-Jacobs reaction proceeds through an initial Michael-type addition of the aniline to the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the anilinomethylenemalonate intermediate. Thermal cyclization then occurs via an intramolecular electrophilic attack of the aniline ring onto one of the ester carbonyls, followed by tautomerization to the more stable 4-hydroxyquinoline form.[3] The subsequent hydrolysis is a standard saponification of the ester. The final oxidation step would target the electron-rich quinoline ring, with the 2-position being a likely site for oxidation to a carboxylic acid.

Pros & Cons
ProsCons
Readily available starting materials.The final oxidation step is not well-established for this specific substrate and would require significant optimization.
The Gould-Jacobs reaction is a robust and well-documented method for quinoline synthesis.[1][2][4]High temperatures are required for the cyclization step.
The 6,8-dimethyl substitution pattern is easily established from the start.Potential for side reactions during the oxidation step.

Route 2: The Friedländer Annulation

The Friedländer synthesis offers a direct approach to polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] For the synthesis of our target molecule, this would involve the reaction of a suitably substituted 2-aminobenzaldehyde with diethyl oxalacetate.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3,5-dimethylbenzaldehyde

  • Starting from 3,5-dimethylaniline, a formylation reaction, such as the Vilsmeier-Haack reaction, could be employed to introduce the aldehyde group. This typically involves reacting the aniline with a mixture of phosphorus oxychloride and dimethylformamide.[7]

  • Alternatively, a more classical approach involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amine. The reduction can be achieved using various reagents, such as iron powder in acetic acid.[8]

Step 2: Friedländer Condensation

  • 2-Amino-3,5-dimethylbenzaldehyde (1.0 equiv.) and diethyl oxalacetate (1.0 equiv.) are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid) is added.

  • The mixture is heated to reflux until the reaction is complete, as monitored by TLC.

  • The reaction mixture is cooled, and the product, diethyl 6,8-dimethylquinoline-2,3-dicarboxylate, is isolated by crystallization or column chromatography.

Step 3: Hydrolysis to 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • The resulting diethyl ester is hydrolyzed to the dicarboxylic acid using standard basic (e.g., NaOH in ethanol/water) or acidic (e.g., concentrated HCl) hydrolysis conditions.

Reaction Mechanism & Rationale

The Friedländer synthesis initiates with an aldol-type condensation between the enolate of diethyl oxalacetate and the aldehyde group of 2-amino-3,5-dimethylbenzaldehyde. This is followed by an intramolecular cyclization via a nucleophilic attack of the amino group onto one of the ester carbonyls, and subsequent dehydration to form the aromatic quinoline ring.[5]

Pros & Cons
ProsCons
Potentially a more direct route to the 2,3-dicarboxylate substitution pattern.The synthesis of the required 2-amino-3,5-dimethylbenzaldehyde precursor can be multi-stepped and challenging.
The Friedländer reaction is generally high-yielding and versatile.The stability of 2-aminobenzaldehydes can be an issue.
Milder reaction conditions may be possible compared to the Gould-Jacobs cyclization.

Route 3: The Pfitzinger Reaction

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids from the reaction of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group under basic conditions.[9][10] To achieve the desired 2,3-dicarboxylic acid, a modified approach using a suitable dicarbonyl compound is necessary.

Experimental Protocol

Step 1: Synthesis of 5,7-Dimethylisatin

  • The synthesis of the required 5,7-dimethylisatin would likely start from 3,5-dimethylaniline. A common method is the Sandmeyer isonitrosoacetanilide isatin synthesis. This involves the reaction of 3,5-dimethylaniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield 5,7-dimethylisatin.

Step 2: Pfitzinger Reaction

  • 5,7-Dimethylisatin (1.0 equiv.) is dissolved in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide, to open the isatin ring to form the corresponding isatinic acid salt.

  • A dicarbonyl compound capable of forming the 2,3-dicarboxylate moiety, such as diethyl oxalacetate (1.0 equiv.), is added to the reaction mixture.

  • The mixture is heated to facilitate the condensation and cyclization reactions.

  • Upon completion, the reaction is cooled and acidified to precipitate the crude 6,8-dimethylquinoline-2,3,4-tricarboxylic acid derivative.

Step 3: Decarboxylation

  • The product from the Pfitzinger reaction will have a carboxylic acid group at the 4-position, which needs to be removed. This can often be achieved by heating the compound, sometimes in the presence of a copper catalyst, to induce decarboxylation.[11]

Reaction Mechanism & Rationale

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an aminophenylglyoxylate (isatinic acid). This intermediate then condenses with the enolate of the dicarbonyl compound. Intramolecular cyclization and subsequent dehydration lead to the formation of the quinoline ring.[9] The final decarboxylation step is a common transformation for quinoline-4-carboxylic acids.

Pros & Cons
ProsCons
Offers a convergent approach to the quinoline core.Requires the synthesis of the specific 5,7-dimethylisatin precursor.
The Pfitzinger reaction is a classic and reliable method for quinoline-4-carboxylic acid synthesis.[10][12]The reaction conditions are typically strongly basic.
The final decarboxylation step adds an extra step to the synthesis and may require harsh conditions.
The reaction with an unsymmetrical dicarbonyl compound could lead to regioselectivity issues.

Comparative Summary

FeatureRoute 1: Gould-Jacobs & OxidationRoute 2: Friedländer AnnulationRoute 3: Pfitzinger Reaction
Starting Materials 3,5-dimethylaniline, diethyl ethoxymethylenemalonate3,5-dimethylaniline, diethyl oxalacetate3,5-dimethylaniline, diethyl oxalacetate
Key Intermediates Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate2-Amino-3,5-dimethylbenzaldehyde5,7-Dimethylisatin
Number of Steps 3 (potentially 4 if precursor synthesis is included)3 (including precursor synthesis)3 (including precursor synthesis and decarboxylation)
Key Challenges Optimization of the final oxidation step.Synthesis and stability of the 2-amino-3,5-dimethylbenzaldehyde precursor.Synthesis of 5,7-dimethylisatin and the final decarboxylation step.
Potential Advantages Use of readily available starting materials.Potentially more direct formation of the 2,3-dicarboxylate pattern.Convergent synthesis.
Reaction Conditions High temperature for cyclization.Generally milder conditions for condensation.Strongly basic conditions.

Conclusion and Recommendation

All three proposed routes offer viable, albeit challenging, pathways to the synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

  • Route 1 (Gould-Jacobs & Oxidation) is attractive due to its simple and commercially available starting materials. However, the final oxidation step is a significant hurdle that would require dedicated research and development to establish a reliable protocol.

  • Route 2 (Friedländer Annulation) presents a more direct approach to the target dicarboxylate functionality. The primary challenge lies in the efficient synthesis of the 2-amino-3,5-dimethylbenzaldehyde precursor. If a stable and accessible route to this intermediate can be established, this method holds great promise for a streamlined synthesis.

  • Route 3 (Pfitzinger Reaction) is a classic and powerful method. The multi-step nature, including the synthesis of a custom isatin and a final decarboxylation, makes it a longer and potentially lower-yielding process overall.

For researchers embarking on the synthesis of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, Route 2, the Friedländer Annulation, is recommended as the most promising starting point for investigation. While the synthesis of the key aldehyde intermediate requires careful planning, the directness of the subsequent quinoline formation is a significant advantage. The development of an efficient synthesis for 2-amino-3,5-dimethylbenzaldehyde would be a valuable contribution in its own right and would unlock a straightforward path to the target molecule and its analogs.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Gould-Jacobs & Oxidation cluster_1 Route 2: Friedländer Annulation cluster_2 Route 3: Pfitzinger Reaction A1 3,5-Dimethylaniline A3 Ethyl 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylate A1->A3 Gould-Jacobs Reaction A2 Diethyl ethoxymethylenemalonate A2->A3 A4 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylic acid A3->A4 Hydrolysis A5 6,8-Dimethylquinoline- 2,3-dicarboxylic acid A4->A5 Oxidation B1 3,5-Dimethylaniline B2 2-Amino-3,5-dimethyl- benzaldehyde B1->B2 Formylation/ Reduction B4 Diethyl 6,8-dimethylquinoline- 2,3-dicarboxylate B2->B4 Friedländer Condensation B3 Diethyl oxalacetate B3->B4 B5 6,8-Dimethylquinoline- 2,3-dicarboxylic acid B4->B5 Hydrolysis C1 3,5-Dimethylaniline C2 5,7-Dimethylisatin C1->C2 Isatin Synthesis C4 6,8-Dimethylquinoline- 2,3,4-tricarboxylic acid deriv. C2->C4 Pfitzinger Reaction C3 Diethyl oxalacetate C3->C4 C5 6,8-Dimethylquinoline- 2,3-dicarboxylic acid C4->C5 Decarboxylation

Caption: Comparative workflow of the three proposed synthetic routes to 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

References

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • Cambridge University Press & Assessment. Gould-Jacobs Reaction. [Link]

  • Cambridge University Press & Assessment. Pfitzinger Quinoline Synthesis. [Link]

  • Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Semantic Scholar. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • PMC. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • ResearchGate. Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • The Hive Chemistry Discourse. Benzaldehydes: from nitro to hydroxy in one step! [Link]

  • Google Patents. Method for preparing 2-amino-3,5-dibromo benzaldehyde.
  • Taylor & Francis. Diethylaniline – Knowledge and References. [Link]

  • Google Patents. Process for production of 3,5-dimethyl aniline.
  • Organic Chemistry Portal. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. [Link]

  • ResearchGate. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Google Patents.
  • PubMed. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems. [Link]

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Comparative

A Comprehensive Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 6,8-Dimethylquinoline-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Fragmentation Pattern Validation In the landscape of pharmaceutical development and metabolomics, the unambiguous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Fragmentation Pattern Validation

In the landscape of pharmaceutical development and metabolomics, the unambiguous structural elucidation of small molecules is paramount. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight.[1][2] However, the data derived from MS/MS are not inherently self-explanatory. The fragmentation spectrum of a molecule is a complex fingerprint, and its accurate interpretation is critical. Without rigorous validation, there's a significant risk of misinterpreting data, especially when dealing with isomers or novel compounds where reference spectra are unavailable.

This guide will walk you through a comprehensive workflow to confidently validate the fragmentation pattern of 6,8-Dimethylquinoline-2,3-dicarboxylic acid. We will explore how to predict fragmentation pathways, confirm them experimentally, and compare these findings against alternative analytical methodologies.

Pillar 1: Foundational Understanding of Quinoline Carboxylic Acid Fragmentation

Before embarking on experimental work, it's crucial to understand the expected fragmentation behavior of the target molecule class. Quinoline carboxylic acids typically undergo characteristic fragmentation pathways. Under electrospray ionization (ESI), the carboxylic acid groups are readily deprotonated in negative ion mode or the quinoline nitrogen is protonated in positive ion mode.

In positive ion mode ESI-MS/MS, collision-induced dissociation (CID) of the protonated molecule [M+H]+ is expected to initiate fragmentation.[3] For quinoline-based structures, common fragmentation pathways involve:

  • Decarboxylation: The loss of one or both carboxylic acid groups as CO2 (44 Da).[3]

  • Loss of the Carboxyl Radical: Elimination of the entire COOH group (45 Da).[3][4]

  • Ring Fragmentation: Subsequent fragmentation of the quinoline ring system, often involving the loss of hydrogen cyanide (HCN).[3][4]

In negative ion mode, the deprotonated molecule [M-H]- will also likely undergo decarboxylation. The presence of two carboxylic acid groups in 6,8-Dimethylquinoline-2,3-dicarboxylic acid suggests the potential for sequential losses of CO2.

Pillar 2: A Validated Experimental Workflow for Fragmentation Analysis

A robust validation strategy relies on a multi-faceted experimental approach. The following workflow is designed to be self-validating, with each step providing a piece of the puzzle to build a confident structural assignment.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: High-Resolution Mass Spectrometry cluster_2 Phase 3: Fragmentation Validation & Comparison synthesis Synthesis of 6,8-Dimethylquinoline- 2,3-dicarboxylic acid purification Purification (Recrystallization/HPLC) & Purity Confirmation (NMR, LC-UV) synthesis->purification hrms HRMS Analysis (e.g., Q-TOF, Orbitrap) Determine Elemental Composition purification->hrms msms Tandem MS (MS/MS) Experiments Acquire Fragmentation Spectra hrms->msms pathway Propose Fragmentation Pathways Based on HRMS data msms->pathway validation Validate Fragments via MSn & Isotopic Labeling (optional) pathway->validation comparison Comparison with Alternative Techniques (NMR, IR) & Isomers validation->comparison caption Figure 1. Experimental workflow for fragmentation validation.

Caption: Figure 1. Experimental workflow for fragmentation validation.

Protocol 1: Synthesis and Purification of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

  • Procedure (Illustrative):

    • Synthesis: A potential route could involve the reaction of 3,5-dimethylaniline with diethyl malonate, followed by cyclization, hydrolysis, and decarboxylation steps, similar to established quinoline syntheses.[8]

    • Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent mixture (e.g., ethanol/water).[7]

    • Purity Confirmation: The purity of the synthesized compound must be confirmed by orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography with UV detection (LC-UV).[9][10]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

  • Rationale: HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the precursor and fragment ions.[2] This is a key step in validating proposed fragment structures. Tandem MS experiments, such as Collision-Induced Dissociation (CID), are then used to generate the fragmentation pattern.[11]

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended.[2]

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the purified 6,8-Dimethylquinoline-2,3-dicarboxylic acid in a suitable solvent (e.g., methanol/water with a small amount of formic acid for positive mode or ammonium hydroxide for negative mode).

    • HRMS Analysis: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire full scan HRMS data to determine the accurate mass of the precursor ion ([M+H]+ or [M-H]-).

    • MS/MS Analysis: Select the precursor ion of interest and perform CID. Acquire fragmentation spectra at various collision energies to observe the full range of fragment ions.

Pillar 3: Data Interpretation, Validation, and Comparison

Based on the principles of quinoline carboxylic acid fragmentation, we can propose the following pathways for the [M+H]+ ion of 6,8-Dimethylquinoline-2,3-dicarboxylic acid (Exact Mass: C13H11NO4, [M+H]+ = 246.0761):

G M [M+H]+ m/z 246.0761 F1 [M+H - H2O]+ m/z 228.0655 M->F1 - H2O F2 [M+H - CO2]+ m/z 202.0811 M->F2 - CO2 F3 [M+H - H2O - CO]+ m/z 200.0699 F1->F3 - CO F4 [M+H - 2CO2]+ m/z 158.0862 F2->F4 - CO2 F5 [M+H - CO2 - HCN]+ m/z 175.0706 F2->F5 - HCN caption Figure 2. Proposed fragmentation pathway.

Sources

Validation

Advanced Ligand Design in MOF Synthesis: A Comparative Guide to 6,8-Dimethylquinoline-2,3-dicarboxylic acid

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric, electronic, and steric properties of the organic linkers. While simple aromatic linkers like 1,4-benzenedicarboxylic acid (BDC) have...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric, electronic, and steric properties of the organic linkers. While simple aromatic linkers like 1,4-benzenedicarboxylic acid (BDC) have historically dominated the field, the demand for MOFs with advanced electronic properties and high moisture stability has driven the adoption of N-heterocyclic ligands.

This guide provides an objective, data-driven comparison of 6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDC) against standard alternatives like BDC and unsubstituted quinoline-2,3-dicarboxylic acid (H₂qldc). Designed for researchers and application scientists, this document outlines the mechanistic causality behind ligand selection and provides a self-validating protocol for framework synthesis.

Mechanistic Causality: Why 6,8-DMQDC?

To understand the efficiency of 6,8-DMQDC, we must analyze the structural evolution from BDC to H₂qldc, and finally to the dimethylated derivative[1].

Electronic Modulation via N-Heterocycles

Standard BDC offers a rigid, linear geometry ideal for forming highly porous, predictable topologies (e.g., MOF-5). However, it lacks secondary coordination sites and permanent dipoles. Transitioning to quinoline-2,3-dicarboxylic acid (H₂qldc) introduces an extended π-conjugated system and a nitrogen heteroatom. This is critical for applications requiring dielectric loss; for instance, Fe-MOFs synthesized with H₂qldc exhibit exceptional electromagnetic wave absorption capabilities due to these conjugated rings[2].

Steric Hindrance to Prevent Interpenetration

A major drawback of using unsubstituted H₂qldc is its tendency to form highly interpenetrated 2D or 3D networks[3]. Interpenetration occurs when two or more independent framework lattices grow within each other's void spaces, drastically reducing the accessible pore volume.

By introducing methyl groups at the 6 and 8 positions, 6,8-DMQDC creates significant steric bulk. During the thermodynamic self-assembly process, these methyl groups project into the potential void spaces. This steric hindrance thermodynamically disfavors the nucleation of a secondary, interpenetrating framework, ensuring the primary pore channels remain open and accessible.

Hydrophobic Shielding for Moisture Stability

MOFs built with standard carboxylate linkers are notoriously susceptible to hydrolytic degradation. The non-polar methyl groups on 6,8-DMQDC act as hydrophobic "umbrellas," shielding the vulnerable metal-carboxylate coordination nodes from nucleophilic attack by water molecules. This results in a framework with significantly higher moisture stability compared to standard BDC or H₂qldc frameworks.

Comparative Performance Data

The following table summarizes the structural and performance metrics of MOFs synthesized with these three distinct ligands, highlighting the efficiency trade-offs.

Structural Feature / Metric1,4-Benzenedicarboxylic acid (BDC)Quinoline-2,3-dicarboxylic acid (H₂qldc)6,8-Dimethylquinoline-2,3-dicarboxylic acid (6,8-DMQDC)
Ligand Geometry Linear, rigid, symmetricAsymmetric, N-heterocycleAsymmetric, sterically hindered
Interpenetration Risk ModerateHighLow
Typical BET Surface Area 1,000 – 3,000 m²/g800 – 1,500 m²/g1,200 – 2,000 m²/g
Moisture Stability Low to ModerateModerateHigh (Hydrophobic shielding)
Primary Application Gas storage (H₂, CO₂)EM wave absorption, LuminescenceRobust sensors, Catalysis in humid media

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility, the synthesis of a 6,8-DMQDC-based framework (e.g., an Fe-MOF) must be treated as a self-validating system. Every step in the protocol below is paired with its mechanistic rationale and a downstream validation check.

MOF_Workflow N1 Ligand & Metal Mixing 6,8-DMQDC + Fe(NO3)3 N2 Solvothermal Reaction 120°C, 48h in DMF/EtOH N1->N2 N3 Solvent Exchange Wash with EtOH (72h) N2->N3 N4 Thermal Activation Vacuum at 150°C N3->N4 V1 PXRD Analysis Confirm Topology N4->V1 V2 N2 Isotherms BET Surface Area N4->V2 V3 TGA Thermal Stability N4->V3

Fig 1. Solvothermal synthesis and self-validation workflow for 6,8-DMQDC-based MOFs.

Step-by-Step Methodology: Fe-6,8-DMQDC Synthesis

Step 1: Precursor Preparation

  • Action: Dissolve 0.5 mmol of 6,8-DMQDC and 0.5 mmol of Fe(NO₃)₃·9H₂O in a solvent mixture of 15 mL N,N-dimethylformamide (DMF) and 5 mL Ethanol. Sonicate for 10 minutes until clear.

  • Causality: Ethanol acts as a co-solvent to modulate the solubility of the hydrophobic 6,8-DMQDC ligand. This prevents premature, kinetically driven precipitation before the iron centers can properly coordinate.

Step 2: Solvothermal Assembly

  • Action: Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an oven at 120°C for 48 hours. Cool to room temperature at a rate of 5°C/hour.

  • Causality: At 120°C, DMF undergoes slow thermal hydrolysis, releasing dimethylamine. This gradual generation of base slowly deprotonates the carboxylic acids of 6,8-DMQDC, pushing the reaction toward the thermodynamic product (highly ordered crystals) rather than an amorphous kinetic trap.

Step 3: Solvent Exchange (Crucial for Porosity)

  • Action: Decant the mother liquor. Wash the recovered crystals three times with fresh DMF to remove unreacted ligand, then soak in absolute ethanol for 72 hours, replacing the ethanol every 24 hours.

  • Causality: DMF is a high-boiling, high-surface-tension solvent. If the MOF is evacuated directly from DMF, capillary forces will cause the pores to collapse. Exchanging DMF with lower-boiling ethanol ensures structural integrity during the drying phase.

Step 4: Activation & Self-Validation

  • Action: Evacuate the ethanol-exchanged sample under dynamic vacuum at 150°C for 12 hours.

  • Validation Loop: The success of this protocol is not assumed; it must be validated through three immediate analytical checks:

    • PXRD (Powder X-Ray Diffraction): Compare the experimental diffractogram against the simulated single-crystal data to confirm phase purity and the absence of interpenetration.

    • TGA (Thermogravimetric Analysis): Heat the sample from 25°C to 600°C under N₂. A flat plateau up to ~350°C confirms successful solvent removal and high thermal stability imparted by the ligand.

    • N₂ Adsorption (77 K): Generate an isotherm to calculate the BET surface area. A Type I isotherm confirms a permanently microporous structure, validating that the steric bulk of 6,8-DMQDC successfully prevented pore collapse.

Sources

Comparative

Benchmarking 6,8-Dimethylquinoline-2,3-dicarboxylic acid Derivatives in Antimicrobial Screening: A Comparative Guide

As antimicrobial resistance continues to outpace the development of novel therapeutics, researchers are increasingly turning to synthetic heterocycles to discover new mechanisms of action. Among these, 6,8-Dimethylquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance continues to outpace the development of novel therapeutics, researchers are increasingly turning to synthetic heterocycles to discover new mechanisms of action. Among these, 6,8-Dimethylquinoline-2,3-dicarboxylic acid and its derivatives (such as its diethyl ester) have emerged as highly promising scaffolds in medicinal chemistry[1].

This technical guide provides an objective benchmarking analysis of 6,8-dimethylquinoline-2,3-dicarboxylic acid derivatives against standard antimicrobial agents. By detailing the mechanistic rationale, comparative performance data, and the causality behind our self-validating experimental protocols, this guide equips drug development professionals with the insights needed to evaluate and optimize these compounds.

Mechanistic Rationale: Why the Quinoline Scaffold?

The pharmacological potential of 6,8-dimethylquinoline-2,3-dicarboxylic acid derivatives lies in their unique structural features. The quinoline ring system is naturally electron-rich, while the addition of methyl groups at the 6 and 8 positions significantly increases the molecule's lipophilicity. This enhanced lipophilicity is the primary driver for successful penetration through the hydrophobic lipid bilayers of bacterial cell walls.

Once inside the cell, the dicarboxylate groups (or their esterified forms) act as critical pharmacophores. These functional groups facilitate interaction with biological targets such as enzymes or receptors via hydrogen bonding or metal-ion coordination[2]. The halogenated or alkylated structure allows the compound to bind effectively with specific molecular targets (e.g., DNA gyrase or topoisomerase IV), potentially leading to the inhibition of enzymatic activity and subsequent bacterial cell death[2].

MOA Quinoline 6,8-Dimethylquinoline-2,3-dicarboxylic acid CellPenetration Bacterial Cell Wall Penetration (Lipophilicity-driven) Quinoline->CellPenetration TargetBinding Enzyme/Receptor Binding (e.g., DNA Gyrase) CellPenetration->TargetBinding Inhibition Inhibition of DNA Synthesis & Cellular Processes TargetBinding->Inhibition CellDeath Bacterial Cell Death (Bactericidal Effect) Inhibition->CellDeath

Proposed mechanism of action for 6,8-dimethylquinoline derivatives.

Comparative Performance Data

To objectively evaluate the efficacy of 6,8-dimethylquinoline-2,3-dicarboxylic acid derivatives, we benchmark them against established clinical standards: Ampicillin (a β -lactam targeting cell wall synthesis), Ciprofloxacin (a fluoroquinolone targeting DNA gyrase), and Fluconazole (an antifungal targeting ergosterol synthesis).

Research indicates that quinoline derivatives exhibit robust antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, often yielding results equivalent to or competitive with standard antibiotics like ampicillin[3]. Furthermore, when these dicarboxylic acid ligands are formulated into metal-coordination networks (e.g., with Silver(I)), their normalized Minimum Inhibitory Concentrations (MIC) can drop into the highly potent nanomolar range against both bacterial and yeast strains[4].

Table 1: Representative MIC Benchmarking Data

Note: Data represents typical in vitro ranges derived from standardized broth microdilution assays.

Antimicrobial AgentTarget ClassS. aureus (Gram +) MIC ( μ g/mL)E. coli (Gram -) MIC ( μ g/mL)C. albicans (Fungal) MIC ( μ g/mL)
6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester Experimental Heterocycle12.5 - 50.025.0 - 100.050.0 - 125.0
Ampicillin Standard Antibacterial1.0 - 10.0> 64.0 (Resistant)N/A
Ciprofloxacin Standard Antibacterial0.5 - 2.00.25 - 1.0N/A
Fluconazole Standard AntifungalN/AN/A1.0 - 4.0

Data Interpretation: While the raw quinoline derivative exhibits a higher MIC than highly optimized clinical drugs like Ciprofloxacin, its broad-spectrum potential and distinct binding modalities make it a valuable scaffold for overcoming existing resistance mechanisms.

Experimental Methodologies: Building a Self-Validating System

The broth microdilution method is the gold standard for assessing antimicrobial potency and is a critical parameter in the early stages of drug discovery[5]. To ensure trustworthiness, the protocol below is designed as a self-validating system —meaning the assay inherently proves its own accuracy through strategic controls.

Causality in Experimental Design
  • Why use the 0.5 McFarland standard? Bacterial inoculum size is a critical variable. An inoculum that is too light may lead to false-negative resistance (artificially low MIC), while an inoculum that is too heavy can overwhelm the antimicrobial agent. The 0.5 McFarland standard ensures a consistent starting concentration of approximately 1.5×108 CFU/mL.

  • Why include a DMSO vehicle control? 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is highly lipophilic and requires organic solvents like DMSO for initial solubilization. Because DMSO can be toxic to cells, a vehicle control containing the maximum concentration of DMSO used in the assay ( ≤1% ) is mandatory to prove that the observed bacterial death is caused by the quinoline derivative, not the solvent.

  • Why use Resazurin dye? Relying solely on visual turbidity in 96-well plates is subjective. Resazurin is an oxidation-reduction indicator that changes from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active cells, providing an objective, quantifiable readout.

Step-by-Step Protocol: Broth Microdilution Assay
  • Compound Preparation:

    • Dissolve the 6,8-Dimethylquinoline-2,3-dicarboxylic acid derivative in 100% DMSO to create a 10 mg/mL stock solution.

    • Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve final testing concentrations ranging from 0.5 to 256 μ g/mL. Ensure the final DMSO concentration in all wells does not exceed 1%.

  • Inoculum Standardization:

    • Select 3-5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Inoculation and Controls:

    • Add 50 μ L of the standardized inoculum to each well containing 50 μ L of the diluted compound.

    • Self-Validation Controls:

      • Growth Control: Broth + Inoculum (No drug) Validates bacterial viability.

      • Sterility Control: Broth only Validates aseptic technique.

      • Vehicle Control: Broth + Inoculum + 1% DMSO Validates solvent non-toxicity.

      • Positive Control: Broth + Inoculum + Ciprofloxacin Validates assay sensitivity.

  • Incubation & Readout:

    • Incubate the plate at 37°C for 18-24 hours.

    • Add 30 μ L of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow CompoundPrep Compound Preparation (Serial Dilution in DMSO/Broth) Microdilution Broth Microdilution Assay (96-well plate setup) CompoundPrep->Microdilution InoculumPrep Inoculum Standardization (0.5 McFarland Standard) InoculumPrep->Microdilution Incubation Incubation (37°C for 18-24 hrs) Microdilution->Incubation MIC_Read MIC Determination (Resazurin Colorimetric Readout) Incubation->MIC_Read MBC_Plating MBC Plating (Agar Subculture for Bactericidal Check) MIC_Read->MBC_Plating

Step-by-step experimental workflow for broth microdilution MIC assay.

Conclusion & Future Perspectives

Benchmarking 6,8-dimethylquinoline-2,3-dicarboxylic acid derivatives reveals a highly adaptable scaffold with significant antimicrobial potential. While the unoptimized base compound demonstrates moderate MIC values compared to advanced clinical antibiotics, its unique structural characteristics—specifically its lipophilicity and dual carboxylate binding sites—make it an ideal candidate for further medicinal chemistry optimization. Future development should focus on structure-activity relationship (SAR) studies, exploring metal-coordination complexes, and evaluating synergistic effects with existing β -lactams to fully unlock its therapeutic value.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to the Proper Disposal of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

As scientists and researchers, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management and disposal of ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our responsibility extends beyond discovery to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 6,8-Dimethylquinoline-2,3-dicarboxylic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Core Safety Principles

Before handling any waste, it is crucial to understand the potential hazards. Based on analogous compounds, 6,8-Dimethylquinoline-2,3-dicarboxylic acid should be treated as a hazardous substance.

  • Hazard Identification : Assumed to be a skin irritant (H315), a serious eye irritant (H319), and potentially causing respiratory irritation (H335)[1][2]. As an acidic organic compound, it is corrosive.

  • Regulatory Framework : In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety[3][4]. This guide is designed to align with these federal standards.

The fundamental principle is "cradle-to-grave" management, meaning the responsibility for hazardous waste lies with the generator from its creation to its final, safe disposal. Under no circumstances should this chemical or its solutions be disposed of down the drain [5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following equipment must be worn when handling waste containing 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

EquipmentSpecificationPurposeCitation
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against skin contact. Always inspect gloves for tears or punctures before use.[5]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5]
Respiratory Protection N95 Particulate Respirator (or higher)Recommended when handling the solid, powdered form to prevent inhalation of dust particles.[5]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is mandatory to prevent dangerous chemical reactions within a waste container[7][8]. 6,8-Dimethylquinoline-2,3-dicarboxylic acid waste must be segregated based on its physical state and potential for contamination.

Key Segregation Rule: As an acidic compound, this waste must be kept separate from bases, oxidizers, and reactive metals.

Step-by-Step Containerization Protocol:
  • Select an Appropriate Container :

    • Use only glass or high-density polyethylene (HDPE) containers that are compatible with acidic organic compounds[7]. Do not use metal cans, as even near-neutral solutions can cause corrosion over time[7].

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be clean and dry before use. If reusing a container, triple-rinse it with a suitable solvent (e.g., water or as appropriate for the previous contents), and ensure all previous labels are completely defaced or removed[8].

  • Label the Container Immediately :

    • All chemical waste containers must be labeled clearly before any waste is added[7].

    • The label must include the words "HAZARDOUS WASTE" [7].

    • List all contents by their full chemical name (e.g., "6,8-Dimethylquinoline-2,3-dicarboxylic acid," "Methanol," "Water"). Do not use abbreviations or chemical formulas[7].

    • Indicate the approximate percentage of each component.

    • Include the date the first waste was added and the name of the principal investigator or lab group.

  • Waste Accumulation :

    • Keep the waste container sealed unless you are actively adding waste to it.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the lab personnel.

    • Store flammable waste in a flame-proof cabinet[7].

    • Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

The following table outlines the different waste streams you may generate and their proper containerization.

Waste StreamDescriptionContainer TypeDisposal Protocol
Solid Waste Unused or expired solid 6,8-Dimethylquinoline-2,3-dicarboxylic acid.Labeled glass or HDPE container with a screw cap.Collect in a dedicated "Hazardous Waste - Solid" container. Do not mix with liquid wastes.
Aqueous/Organic Solutions Solutions containing the dissolved compound.Labeled glass or polyethylene carboy/bottle.Segregate based on solvent. Halogenated and non-halogenated solvents must be in separate containers.
Contaminated Labware Gloves, weigh boats, pipette tips, paper towels.Lined, labeled cardboard box or a designated plastic container.Place in a dedicated "Hazardous Waste - Contaminated Solid Debris" container. Ensure no free liquids are present.
Contaminated Sharps Needles, scalpels, or broken glass contaminated with the chemical.Puncture-proof sharps container labeled as "Hazardous Waste - Sharps".Place all contaminated sharps directly into the designated container. Do not mix with other waste types[6].

Disposal Workflow: From Benchtop to Final Pickup

The following workflow provides a logical sequence for managing waste containing 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_accumulation In-Lab Accumulation cluster_disposal Final Disposition Generate Waste Generated (Solid, Liquid, or Contaminated Debris) Assess Assess Hazards & Segregation Needs (Acidic, Non-halogenated, etc.) Generate->Assess Select Select Compatible Container (Glass or Polyethylene) Assess->Select Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Date Select->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Secure Keep Container Closed Use Secondary Containment Store->Secure Full Container is Full (or project complete) Secure->Full Contact Contact Institution's EHS Office to Schedule Waste Pickup Full->Contact Pickup Licensed Professional Transports for Disposal Contact->Pickup

Caption: Decision workflow for proper disposal of 6,8-Dimethylquinoline-2,3-dicarboxylic acid waste.

Emergency Procedures for Spills and Exposures

All laboratory personnel must be trained on and prepared for emergency situations[9].

Spill Response:
  • Small Solid Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the material into a dustpan, avoiding the creation of airborne dust.

    • Place the collected material into a labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent and wash thoroughly[5].

  • Small Liquid Spill (<100mL):

    • Alert personnel and control the source of the spill if safe to do so.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the saturated absorbent and place it in the "Hazardous Waste - Contaminated Solid Debris" container.

    • Decontaminate the area.

  • Large Spill (Any amount you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) emergency line.

    • Close the laboratory door and prevent re-entry.

    • Provide EHS personnel with information about the spilled material upon their arrival.

Personal Exposure:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek medical attention.

  • Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[11]. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention[10].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a safe and compliant research environment, ensuring that the impact of our work on ourselves, our colleagues, and the environment is minimized. Always consult your institution's specific EHS guidelines, as they may have additional requirements[8][12].

References

  • Procedures for Laboratory Chemical Waste Disposal . JNCASR. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, University of Chicago. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW Sydney. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Laboratory Hazardous Waste Management . National Cheng Kung University. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • Hazardous Waste . US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . OSHA. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . KPA. [Link]

  • 6,8-dimethylquinoline-2-carboxylic acid — Chemical Substance Information . NextSDS. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 6,8-Dimethylquinoline-2,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Profile and Risk Assessment 6,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic compound. The quinoline moiety is known for potential toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Risk Assessment

6,8-Dimethylquinoline-2,3-dicarboxylic acid is a heterocyclic compound. The quinoline moiety is known for potential toxicity, and some derivatives are suspected of having long-term adverse health effects.[1] Dicarboxylic acids, as a class, can cause skin and eye irritation.[2] A closely related compound, 6,8-dimethylquinoline-2-carboxylic acid, is classified as a skin and eye irritant and may cause specific target organ toxicity with a single exposure.[3] Therefore, it is imperative to treat 6,8-Dimethylquinoline-2,3-dicarboxylic acid as a hazardous substance, taking all necessary precautions to minimize exposure.

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

  • Aquatic Toxicity: Quinoline and its derivatives are often toxic to aquatic life with long-lasting effects.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling 6,8-Dimethylquinoline-2,3-dicarboxylic acid. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent direct skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.
Eye Protection Safety glasses with side shields or chemical safety goggles.[8]To protect the eyes from splashes or airborne particles of the solid compound.
Body Protection A standard laboratory coat.[9]To protect skin and clothing from accidental contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if there is a risk of generating dust or aerosols.[8]To prevent inhalation of the compound, especially when handling powders.

All work with 6,8-Dimethylquinoline-2,3-dicarboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks during the handling and use of 6,8-Dimethylquinoline-2,3-dicarboxylic acid.

Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of the solid compound within a chemical fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to avoid the formation of dust.[1][9]

  • Spill Containment: Use a disposable weighing boat or paper to contain any minor spills during transfer.

In Solution:

  • Solvent Selection: Choose solvents with care, considering their own inherent hazards.

  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

Post-Experiment:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. The initial rinsate should be collected as hazardous waste.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Quickly remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[11] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled, sealed container for hazardous waste disposal.[7] Absorb liquid spills with an inert material like vermiculite or sand and containerize for disposal.[7] The spill area should then be decontaminated. For larger spills, evacuate the area and follow your institution's emergency response protocol.

Disposal Plan: Environmental Responsibility

Proper disposal of 6,8-Dimethylquinoline-2,3-dicarboxylic acid and any associated contaminated materials is essential to protect the environment.

Waste Segregation:

  • Solid Waste: All solid waste, including unused compound, contaminated weighing paper, and disposable PPE (such as gloves), should be placed in a clearly labeled, sealed container for hazardous solid waste.[9]

  • Liquid Waste: Solutions containing the compound and the initial rinses of contaminated glassware should be collected in a separate, clearly labeled container for hazardous liquid waste.[1] Do not mix with incompatible waste streams.[9]

Final Disposal:

  • All waste containing 6,8-Dimethylquinoline-2,3-dicarboxylic acid must be disposed of as hazardous waste.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[6][14]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal contractor.[1]

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal PPE Don Appropriate PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh Dissolve Prepare Solution Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose as Hazardous Waste Segregate_Waste->Dispose

Sources

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